9,10-Phenanthrenedione, 4-nitro-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
13292-03-0 |
|---|---|
Molecular Formula |
C14H7NO4 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-nitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H |
InChI Key |
ZJQSMTNUXDRCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-nitro-9,10-phenanthrenedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-nitro-9,10-phenanthrenedione, a molecule of interest for further chemical and pharmaceutical development. Due to the limited availability of direct, published synthetic procedures for this specific compound, this document outlines two plausible and scientifically sound manufacturing routes based on established organic chemistry principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers to develop and optimize the synthesis of 4-nitro-9,10-phenanthrenedione.
Executive Summary
4-nitro-9,10-phenanthrenedione is a derivative of phenanthrenequinone, a class of compounds known for their biological activities. The introduction of a nitro group at the 4-position is anticipated to modulate its chemical and pharmacological properties. This guide details two primary synthetic strategies:
-
Route A: Direct Nitration of 9,10-Phenanthrenedione. This approach involves the electrophilic nitration of the commercially available or readily synthesized 9,10-phenanthrenedione. The regioselectivity of this reaction is a key consideration.
-
Route B: Oxidation of 4-Nitrophenanthrene. This pathway commences with the nitration of phenanthrene to obtain 4-nitrophenanthrene, followed by the oxidation of the 9 and 10 positions to yield the target dione.
Detailed experimental protocols for the synthesis of the necessary precursors and the final products for both routes are provided. Furthermore, a summary of expected quantitative data and characterization parameters is presented to aid in the identification and quality control of the synthesized compounds.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 99-101 | - |
| 9,10-Phenanthrenedione | C₁₄H₈O₂ | 208.21 | 206-208 | IR, NMR, Mass Spec available[1][2] |
| 4-Nitrophenanthrene | C₁₄H₉NO₂ | 223.23 | Not reported | - |
| 4-Nitro-9,10-phenanthrenedione | C₁₄H₇NO₄ | 253.21 | Not reported | Expected to be characterized by IR, NMR, Mass Spec |
Experimental Protocols
The following sections provide detailed, albeit projected, experimental procedures for the synthesis of 4-nitro-9,10-phenanthrenedione via the two proposed routes.
Synthesis of Precursors
1. Synthesis of 9,10-Phenanthrenedione from Phenanthrene
This procedure is based on the well-established oxidation of phenanthrene using a chromium-based oxidizing agent.[3][4][5]
-
Materials: Phenanthrene, Chromic Acid (CrO₃) or Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), Water, Acetic Acid (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a dispersion of phenanthrene (1 equivalent) in water is prepared.
-
Sodium dichromate (or chromic acid, ~4 equivalents) is added to the suspension.
-
The mixture is heated to 80-85°C with vigorous stirring.[3]
-
Concentrated sulfuric acid is added dropwise to the heated mixture, maintaining the temperature between 80-85°C.[3] The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, the reaction mixture is refluxed for 20-30 minutes.
-
The mixture is cooled to room temperature and then poured into cold water.
-
The precipitated crude 9,10-phenanthrenedione is collected by vacuum filtration and washed thoroughly with water until the filtrate is colorless.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
-
Expected Yield: 44-48%[5]
2. Synthesis of 4-Nitrophenanthrene from Phenanthrene
The nitration of phenanthrene typically yields a mixture of isomers. The following is a general procedure that can be optimized to favor the formation of the 4-nitro isomer.
-
Materials: Phenanthrene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Acetic Anhydride (optional).
-
Procedure:
-
Phenanthrene (1 equivalent) is dissolved in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.
-
The solution is cooled in an ice bath to 0-5°C.
-
A nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the phenanthrene solution with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to allow the reaction to proceed.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude nitrophenanthrene isomers.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Separation of the 4-nitro isomer from other isomers (e.g., 9-nitrophenanthrene) can be achieved by fractional crystallization or column chromatography.
-
-
Note on Regioselectivity: The nitration of phenanthrene is known to produce a mixture of isomers, with the 9- and 1- (equivalent to 4- by symmetry) positions being the most reactive.[6] The exact isomer distribution can be influenced by the reaction conditions.
Route A: Synthesis of 4-Nitro-9,10-phenanthrenedione by Direct Nitration
This route involves the direct nitration of 9,10-phenanthrenedione. The electron-withdrawing nature of the dione functionality will direct the incoming nitro group to the meta-positions relative to the carbonyls, which correspond to the 2, 4, 5, and 7 positions of the phenanthrene ring system.
References
- 1. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10-Phenanthrenedione [webbook.nist.gov]
- 3. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-nitro-9,10-phenanthrenedione, a nitro-substituted polycyclic aromatic hydrocarbon of interest in various research fields. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes a key putative signaling pathway.
Core Physicochemical Properties
While extensive experimental data for 4-nitro-9,10-phenanthrenedione is not widely available, the following table summarizes its known and predicted physicochemical properties. It is important to note that some of the listed values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 13292-03-0 | |
| Molecular Formula | C₁₄H₇NO₄ | [1] |
| Molecular Weight | 253.21 g/mol | |
| Density | 1.481 g/cm³ | |
| Boiling Point | 474.3 °C at 760 mmHg | |
| Flash Point | 244.9 °C | |
| Predicted XlogP | 2.3 | [1] |
| Monoisotopic Mass | 253.0375 Da | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 4-nitro-9,10-phenanthrenedione are not extensively published. However, based on established organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.
Synthesis: Nitration of 9,10-Phenanthrenequinone
The synthesis of 4-nitro-9,10-phenanthrenedione can be achieved through the nitration of its parent compound, 9,10-phenanthrenequinone. A general procedure is outlined below.
Materials:
-
9,10-phenanthrenequinone
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 9,10-phenanthrenequinone in a suitable solvent.
-
Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude 4-nitro-9,10-phenanthrenedione can be further purified by recrystallization from a suitable solvent such as ethanol.
Purification and Characterization
Purification of the synthesized 4-nitro-9,10-phenanthrenedione can be performed using standard laboratory techniques.
Purification:
-
Recrystallization: As mentioned in the synthesis protocol, recrystallization from a solvent like ethanol is a common method for purifying solid organic compounds.
-
Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
Characterization: The identity and purity of the final product should be confirmed using various analytical methods:
-
Melting Point Determination: To assess the purity of the compound.
-
Spectroscopic Techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitro group and carbonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Putative Signaling Pathway and Biological Activity
While specific signaling pathways for 4-nitro-9,10-phenanthrenedione are not yet elucidated, the biological activity of its parent compound, 9,10-phenanthrenequinone, provides a strong basis for a proposed mechanism of action. 9,10-phenanthrenequinone is known to induce cellular toxicity through the generation of reactive oxygen species (ROS) via redox cycling.[2][3] This process can lead to the activation of downstream signaling pathways.
One such pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR).[4] The generated ROS, particularly hydrogen peroxide (H₂O₂), can cause the S-oxidation of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of EGFR.[4] This oxidative inactivation of PTP1B leads to the persistent phosphorylation and activation of EGFR and its downstream signaling cascades, such as the ERK1/2 pathway.[4] Given that the nitro group is strongly electron-withdrawing, it is plausible that 4-nitro-9,10-phenanthrenedione could exhibit enhanced redox cycling and ROS production, potentially leading to a similar or more potent activation of the EGFR signaling pathway.
Below is a diagram illustrating this proposed signaling pathway for 4-nitro-9,10-phenanthrenedione.
Caption: Proposed signaling pathway for 4-nitro-9,10-phenanthrenedione.
This guide serves as a foundational resource for professionals engaged in research and development involving 4-nitro-9,10-phenanthrenedione. Further experimental investigation is warranted to validate the proposed properties and biological activities of this compound.
References
- 1. PubChemLite - 4-nitro-9,10-phenanthrenedione (C14H7NO4) [pubchemlite.lcsb.uni.lu]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-nitro-9,10-phenanthrenedione (CAS: 13292-03-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing detailed experimental protocols, biological activity, and signaling pathways for 4-nitro-9,10-phenanthrenedione (CAS: 13292-03-0) is limited. This guide summarizes the available physicochemical data and provides a discussion of its potential synthesis and biological activity based on the known properties of its parent compound, 9,10-phenanthrenedione, and the general characteristics of nitroaromatic compounds. All experimental protocols and discussions of biological effects should be considered hypothetical and require experimental validation.
Core Compound Information
4-nitro-9,10-phenanthrenedione is a nitro-derivative of 9,10-phenanthrenedione. The addition of a nitro group to the phenanthrenequinone core is expected to significantly influence its electronic properties, reactivity, and biological activity.
Physicochemical Properties
A summary of the available and predicted physicochemical properties for 4-nitro-9,10-phenanthrenedione is presented in Table 1. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and assessing potential bioavailability.
| Property | Value | Source |
| CAS Number | 13292-03-0 | N/A |
| Molecular Formula | C₁₄H₇NO₄ | |
| Molecular Weight | 253.21 g/mol | |
| Density | 1.481 g/cm³ | |
| Boiling Point | 474.3°C at 760 mmHg | |
| Flash Point | 244.9°C | |
| LogP | 3.164 | |
| Refractive Index | 1.688 |
Synthesis and Characterization
Hypothetical Synthesis Protocol: Nitration of 9,10-Phenanthrenedione
This protocol is a general guideline and requires optimization and validation.
Objective: To synthesize 4-nitro-9,10-phenanthrenedione by electrophilic nitration of 9,10-phenanthrenedione.
Materials:
-
9,10-Phenanthrenedione (CAS: 84-11-7)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Solvent for recrystallization (e.g., Ethanol or Acetic Acid)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction: Dissolve 9,10-phenanthrenedione in a minimal amount of glacial acetic acid in a separate flask. Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 9,10-phenanthrenedione solution with vigorous stirring, ensuring the temperature does not exceed 10-15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.
-
Precipitation and Filtration: The crude product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
-
Neutralization: Suspend the crude product in water and neutralize any remaining acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Filter the solid and wash with distilled water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude 4-nitro-9,10-phenanthrenedione by recrystallization from a suitable solvent or by column chromatography.
Characterization: The structure and purity of the synthesized 4-nitro-9,10-phenanthrenedione should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify functional groups, particularly the carbonyl (C=O) and nitro (NO₂) groups.
-
Melting Point Analysis: To assess the purity of the compound.
Biological Activity and Toxicological Profile (Extrapolated)
Disclaimer: The following discussion is based on the known biological activities of the parent compound, 9,10-phenanthrenedione, and the general toxicological properties of nitroaromatic compounds. No specific biological data for 4-nitro-9,10-phenanthrenedione has been found in the reviewed literature.
Potential Mechanisms of Action
The biological activity of 4-nitro-9,10-phenanthrenedione is likely to be multifaceted, influenced by both the quinone and the nitro functionalities.
-
Redox Cycling and Oxidative Stress: 9,10-phenanthrenedione is a known redox-active compound that can undergo one-electron reduction to form a semiquinone radical. This radical can then react with molecular oxygen to generate superoxide radicals, which can lead to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. This process, known as redox cycling, can induce cellular oxidative stress, leading to damage of lipids, proteins, and DNA. The presence of the electron-withdrawing nitro group may enhance the electron-accepting capacity of the quinone, potentially increasing its redox cycling efficiency and subsequent ROS production.
-
Electrophilicity and Covalent Binding: Both quinones and metabolites of nitroaromatic compounds can be electrophilic and may form covalent adducts with cellular nucleophiles such as glutathione (GSH) and sulfhydryl groups on proteins. This can lead to enzyme inactivation and disruption of cellular signaling pathways.
-
Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including mutagenicity and carcinogenicity.[1] The toxicity is often mediated by the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to DNA and other macromolecules. The specific toxicity of 4-nitro-9,10-phenanthrenedione would depend on its metabolic activation pathways.[1][2][3]
Potential Signaling Pathways Involved
Based on the known effects of 9,10-phenanthrenedione, 4-nitro-9,10-phenanthrenedione could potentially modulate several signaling pathways, primarily through the induction of oxidative stress.
Experimental Protocols (Hypothetical)
The following are generalized protocols that could be adapted for the investigation of 4-nitro-9,10-phenanthrenedione. These are not validated protocols and would require significant optimization.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of 4-nitro-9,10-phenanthrenedione on a relevant cell line (e.g., a human cancer cell line or a lung epithelial cell line).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 4-nitro-9,10-phenanthrenedione (dissolved in a suitable solvent like DMSO) for a specified time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to measure membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To investigate whether 4-nitro-9,10-phenanthrenedione induces the production of intracellular ROS.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with 4-nitro-9,10-phenanthrenedione as described in the cytotoxicity assay. A positive control for ROS induction (e.g., hydrogen peroxide or another known redox cycler) should be included.
-
ROS Probe Incubation: After the treatment period, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the vehicle control to determine the extent of ROS production.
Conclusion
4-nitro-9,10-phenanthrenedione is a compound with limited available scientific data. Based on the chemistry of its parent compound, 9,10-phenanthrenedione, and the known toxicology of nitroaromatic compounds, it is plausible that this molecule exhibits significant biological activity, likely mediated through the generation of reactive oxygen species and the formation of reactive metabolites. This technical guide provides a starting point for researchers interested in this compound by summarizing the available information and suggesting potential avenues for synthesis and biological evaluation. However, it is crucial to reiterate that the proposed experimental protocols and biological effects are hypothetical and require rigorous experimental validation. Future research is needed to fully characterize the chemical and biological properties of 4-nitro-9,10-phenanthrenedione.
References
Spectroscopic and Synthetic Profile of 4-nitro-9,10-phenanthrenedione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of 4-nitro-9,10-phenanthrenedione, a nitro-substituted polycyclic aromatic dione. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its synthesis via the nitration of 9,10-phenanthrenedione and presents expected spectroscopic characteristics based on analyses of the parent compound and related nitro-aromatic systems. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₇NO₄ |
| Molecular Weight | 253.21 g/mol |
| CAS Number | 13292-03-0 |
| Appearance | Expected to be a colored solid |
| Density (Predicted) | 1.481 g/cm³ |
| Boiling Point (Predicted) | 474.3 °C at 760 mmHg |
Synthesis Pathway: Nitration of 9,10-Phenanthrenedione
The primary route for the synthesis of 4-nitro-9,10-phenanthrenedione is through the electrophilic nitration of 9,10-phenanthrenedione. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic backbone.
Caption: Synthetic workflow for 4-nitro-9,10-phenanthrenedione.
Experimental Protocol: Nitration of 9,10-Phenanthrenedione
The following is a generalized experimental protocol for the nitration of 9,10-phenanthrenedione, based on standard procedures for the nitration of aromatic compounds. Researchers should conduct their own optimization and safety assessments.
Materials:
-
9,10-Phenanthrenedione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Bath
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a stirrer, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of 9,10-phenanthrenedione while maintaining a low temperature (typically 0-5 °C) with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-nitro-9,10-phenanthrenedione.
Expected Spectroscopic Data
Directly measured spectroscopic data for 4-nitro-9,10-phenanthrenedione is scarce. However, based on the known spectra of 9,10-phenanthrenedione and other nitro-aromatic compounds, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The introduction of the electron-withdrawing nitro group at the 4-position will significantly alter the chemical shifts of the aromatic protons compared to the parent 9,10-phenanthrenedione. The protons on the same ring as the nitro group are expected to be shifted downfield. The symmetry of the parent molecule is broken, leading to a more complex spectrum with distinct signals for each proton.
¹³C NMR: The carbon atom attached to the nitro group (C-4) is expected to show a significant downfield shift. The carbonyl carbons (C-9 and C-10) will also be influenced by the presence of the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-nitro-9,10-phenanthrenedione is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H on the aromatic rings. |
| C=O Stretch (Ketone) | 1700 - 1660 | Strong absorption from the two carbonyl groups. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the aromatic rings. |
| N-O Stretch (Nitro) | 1550 - 1500 and 1360 - 1300 | Asymmetric and symmetric stretching of the nitro group. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-phenanthrenedione.
Logical Relationship of Spectroscopic Analysis
The characterization of a synthesized compound like 4-nitro-9,10-phenanthrenedione follows a logical workflow to confirm its identity and purity.
A Technical Guide to the Solubility of 4-nitro-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitro-9,10-phenanthrenedione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility through established experimental protocols. The information presented here is intended to guide researchers in designing and executing solubility studies for this compound and interpreting the results within the context of drug development and other scientific research.
Introduction to 4-nitro-9,10-phenanthrenedione
4-nitro-9,10-phenanthrenedione is a derivative of 9,10-phenanthrenedione, a polycyclic aromatic hydrocarbon. The introduction of a nitro group to the phenanthrenequinone core can significantly influence its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for a wide range of applications, from its synthesis and purification to its use in biological assays and formulation development.
Predicted and Observed Solubility Profile
The following table summarizes the expected qualitative solubility of 4-nitro-9,10-phenanthrenedione in a range of common solvents. These are predictions and should be confirmed by experimental analysis.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Non-polar Organic | Hexane, Toluene | Likely Soluble | The large, non-polar phenanthrene core is expected to interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | The polar nitro group and ketone functionalities may allow for some interaction with polar aprotic solvents. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The potential for hydrogen bonding with the solvent is limited, and the large hydrophobic core dominates. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the phenanthrenequinone backbone is the primary determinant of its low aqueous solubility. |
| Aqueous Acid | 5% Hydrochloric Acid | Likely Insoluble | The nitro group is not basic and is unlikely to be protonated to form a more soluble salt. |
| Aqueous Base | 5% Sodium Hydroxide | Likely Insoluble | The compound does not possess acidic protons that can be readily removed by a dilute base to form a soluble salt. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of an organic compound like 4-nitro-9,10-phenanthrenedione. This method allows for a qualitative and semi-quantitative assessment of solubility in various solvents.[4][5][6]
Materials:
-
4-nitro-9,10-phenanthrenedione
-
Selection of solvents (e.g., water, hexane, ethanol, acetone, 5% HCl, 5% NaOH)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of 4-nitro-9,10-phenanthrenedione into a clean, dry test tube.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
-
Observation: After mixing, allow the solution to stand and observe for any undissolved solid.
-
Classification:
-
Soluble: The compound completely dissolves, leaving no visible solid particles.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The majority of the compound does not dissolve.
-
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.[7][8]
-
Acid/Base Solubility: For compounds insoluble in water, test their solubility in 5% HCl and 5% NaOH to identify acidic or basic functional groups that can form soluble salts.[5][6]
Safety Precautions:
-
Always handle 4-nitro-9,10-phenanthrenedione and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 4-nitro-9,10-phenanthrenedione and all solvents before use.
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: A flowchart outlining the systematic process for determining the solubility of an organic compound in various solvents.
Conclusion
While quantitative solubility data for 4-nitro-9,10-phenanthrenedione remains to be extensively documented, this guide provides a robust framework for researchers to determine its solubility profile. The provided experimental protocol and workflow diagram offer a systematic approach to characterizing the solubility of this compound in a variety of solvents, which is a critical step in its further investigation and application in scientific research and drug development. It is anticipated that 4-nitro-9,10-phenanthrenedione will exhibit poor aqueous solubility and varying degrees of solubility in organic solvents, depending on their polarity. Experimental verification is essential to confirm these predictions.
References
- 1. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 2. Phenanthrenequinone | 84-11-7 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Thermal Stability of 4-Nitro-9,10-phenanthrenedione: A Review of Available Data and Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-9,10-phenanthrenedione is a nitroaromatic compound with a chemical structure that suggests potential applications in organic synthesis and materials science. As with many nitrated organic molecules, its thermal stability is a critical parameter for safe handling, storage, and application, particularly in contexts involving elevated temperatures or energetic processes. This technical guide aims to provide an in-depth overview of the thermal stability of 4-nitro-9,10-phenanthrenedione. However, a comprehensive search of scientific literature and chemical supplier databases reveals a significant lack of specific experimental data on the thermal properties of this particular compound. While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 4-nitro-9,10-phenanthrenedione is not publicly available, this guide will provide a framework for understanding its potential thermal behavior based on related compounds and general principles of thermal analysis for nitroaromatics.
Physicochemical Properties
A summary of the basic physicochemical properties of 4-nitro-9,10-phenanthrenedione is presented below. It is important to note that a definitive, experimentally determined melting point is not consistently reported, and some sources indicate that the compound may decompose upon heating.
| Property | Value | Source |
| CAS Number | 13292-03-0 | [1] |
| Molecular Formula | C₁₄H₇NO₄ | |
| Molecular Weight | 253.21 g/mol | [1] |
| Boiling Point | 474.3°C at 760 mmHg (Predicted) | [1] |
Note: The boiling point is a predicted value and may not be experimentally achievable due to decomposition.
General Thermal Behavior of Nitroaromatic Compounds
Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition can be exothermic and, in some cases, explosive. The thermal stability of these compounds is influenced by several factors, including the number and position of nitro groups on the aromatic ring, as well as the presence of other functional groups.
The decomposition of nitroaromatic compounds often proceeds through complex reaction pathways, which can include:
-
C-NO₂ bond homolysis: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide.
-
Intramolecular rearrangements: In some cases, intramolecular reactions can precede or occur concurrently with bond cleavage.
-
Autocatalytic decomposition: The products of the initial decomposition can sometimes catalyze further decomposition, leading to a runaway reaction.
Experimental Protocols for Thermal Stability Assessment
To experimentally determine the thermal stability of 4-nitro-9,10-phenanthrenedione, the following standard techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 1-10 mg) of 4-nitro-9,10-phenanthrenedione is placed in a TGA sample pan (e.g., alumina, platinum).
-
The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of initial mass remaining against the temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, phase transitions, and the enthalpy of decomposition.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of 4-nitro-9,10-phenanthrenedione is hermetically sealed in a sample pan (e.g., aluminum, gold-plated copper). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated in a controlled atmosphere at a constant rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. For nitroaromatic compounds, it is common for the melting endotherm to be immediately followed by a sharp exotherm representing decomposition.
Visualization of Experimental Workflow
The logical workflow for assessing the thermal stability of a compound like 4-nitro-9,10-phenanthrenedione is outlined below.
Caption: Workflow for Thermal Stability Assessment.
Conclusion and Future Work
There is a clear gap in the scientific literature regarding the experimental thermal stability data for 4-nitro-9,10-phenanthrenedione. While commercial suppliers offer the compound, they do not provide analytical data regarding its thermal properties. The parent compound, 9,10-phenanthrenedione, has a reported melting point of 206-207 °C and a boiling point of about 360 °C.[2] The introduction of a nitro group is expected to significantly alter these properties and decrease the thermal stability.
For researchers and professionals in drug development and materials science, it is imperative that the thermal stability of 4-nitro-9,10-phenanthrenedione be experimentally determined before its use in any application where it may be subjected to heat. The experimental protocols for TGA and DSC outlined in this guide provide a standard approach for obtaining this critical data. Such studies would not only ensure the safe handling of this compound but also provide valuable insights into the structure-stability relationships of nitrated phenanthrene derivatives.
References
Electrochemical Properties of 4-Nitro-9,10-Phenanthrenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-9,10-phenanthrenedione is a derivative of 9,10-phenanthrenedione, a polycyclic aromatic hydrocarbon quinone. Quinones are a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their rich redox chemistry. The introduction of a nitro group, a strong electron-withdrawing substituent, is anticipated to significantly modulate the electrochemical properties of the phenanthrenedione core, influencing its reduction potential and potential biological activity. This guide summarizes the known electrochemical characteristics of the parent compound and provides a theoretical framework and experimental guidance for the study of 4-nitro-9,10-phenanthrenedione.
Core Electrochemical Properties: A Comparative Overview
While specific quantitative data for 4-nitro-9,10-phenanthrenedione is unavailable, the electrochemical behavior of the parent 9,10-phenanthrenedione (PQ) is well-documented. This provides a baseline for understanding the anticipated properties of its nitro derivative.
Table 1: Electrochemical Data for 9,10-Phenanthrenedione and Related Compounds
| Compound | Technique | Solvent/Electrolyte | Key Findings |
| 9,10-Phenanthrenedione | Cyclic Voltammetry | Acetonitrile / 0.1 M TBAPF | Reversible two-electron, two-proton reduction to the corresponding hydroquinone. |
| 3,6-Diferrocenyl-9,10-phenanthrenedione | Cyclic Voltammetry | Dichloromethane / 0.1 M [NnBu4][B(C6F5)4] | Reversible ferrocene-based oxidation processes. |
| Poly-9,10-phenanthrenedione | Cyclic Voltammetry | Acetonitrile / 0.1 M Tetra-n-butylammonium perchlorate | Good electrical conductivity and electrochemical capacitance. |
The introduction of a nitro group is expected to have the following effects on the electrochemical properties of the phenanthrenedione scaffold:
-
Increased Reduction Potential: The strongly electron-withdrawing nature of the nitro group will make the quinone system more electron-deficient and thus easier to reduce. This will result in a positive shift of the reduction potential compared to the unsubstituted 9,10-phenanthrenedione.
-
Multi-step Reduction: In addition to the reduction of the quinone moiety, the nitro group itself is electrochemically active and can undergo reduction, typically in a multi-electron, multi-proton process to form nitroso, hydroxylamine, and ultimately amine functionalities. The exact reduction pathway and potentials will be highly dependent on the pH of the medium.
Experimental Protocols
The following are proposed methodologies for the electrochemical characterization of 4-nitro-9,10-phenanthrenedione, based on standard practices for similar aromatic quinones and nitro compounds.
Synthesis of 4-Nitro-9,10-Phenanthrenedione
A plausible synthetic route to 4-nitro-9,10-phenanthrenedione involves the nitration of 9,10-phenanthrenedione.
Materials:
-
9,10-Phenanthrenedione
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenedione in concentrated sulfuric acid with cooling in an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 4-nitro-9,10-phenanthrenedione.
Note: This is a generalized procedure. The specific reaction conditions, such as temperature, time, and stoichiometry, may require optimization.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Procedure:
-
Prepare a solution of 4-nitro-9,10-phenanthrenedione (e.g., 1 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).
-
Polish the working electrode to a mirror finish before each experiment.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently negative to observe the reduction peaks, and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the reversibility of the redox processes.
-
To study the effect of proton availability, experiments can be conducted in buffered aqueous solutions at different pH values.
Visualizations
Proposed Electrochemical Reduction Pathway
The following diagram illustrates the general, pH-dependent electrochemical reduction of a nitro-aromatic quinone.
Caption: General electrochemical reduction pathways for quinone and nitro functionalities.
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the key steps in performing a cyclic voltammetry experiment.
Caption: Workflow for a typical cyclic voltammetry experiment.
Potential Applications and Future Directions
The electrochemical properties of 4-nitro-9,10-phenanthrenedione could be relevant in several areas:
-
Drug Development: The redox cycling of quinones can induce oxidative stress in biological systems, a mechanism exploited in some anticancer drugs. The enhanced redox activity due to the nitro group could make this compound a candidate for such applications.
-
Biochemical Probes: The distinct electrochemical signature of the nitro group reduction could be utilized in the development of electrochemical sensors or probes.
-
Materials Science: Nitro-aromatic compounds can have interesting optical and electronic properties, suggesting potential applications in organic electronics.
Future research should focus on the experimental determination of the electrochemical properties of 4-nitro-9,10-phenanthrenedione to validate the theoretical predictions and explore its potential applications. This would involve a systematic study using various electrochemical techniques, in different solvent systems and at a range of pH values, to fully elucidate its redox behavior.
Potential Biological Activity of 4-Nitro-9,10-phenanthrenedione: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of 4-nitro-9,10-phenanthrenedione, a derivative of the well-studied polycyclic aromatic hydrocarbon 9,10-phenanthrenequinone. While direct experimental data on the nitro-substituted compound is limited, this paper extrapolates its potential anticancer and antimicrobial properties based on the known bioactivities of the parent quinone and the influence of nitro-functionalization on aromatic systems. We present a theoretical framework for its mechanism of action, focusing on the induction of oxidative stress. Furthermore, this guide provides detailed experimental protocols for key assays to facilitate future research and validation of these predicted activities.
Introduction
Phenanthrenequinones are a class of polycyclic aromatic diones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The parent compound, 9,10-phenanthrenequinone, is a known environmental pollutant that exhibits cytotoxicity through the generation of reactive oxygen species (ROS) and has been investigated for its potential as an antitumor agent.[1][2][3] The introduction of a nitro group onto an aromatic scaffold is a common strategy in drug discovery to enhance biological efficacy. Nitroaromatic compounds are known to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities.[4][5][6][7] This is often attributed to their ability to undergo bioreduction under hypoxic conditions, a characteristic of many solid tumors and microbial environments, leading to the formation of cytotoxic radicals and increased oxidative stress.[8][9]
This whitepaper hypothesizes that the addition of a nitro group to the 9,10-phenanthrenedione core structure could potentiate its inherent biological activities. We will explore the theoretical basis for this enhanced activity and provide a roadmap for its experimental validation.
Predicted Biological Activities and Mechanisms of Action
Potential Anticancer Activity
The anticancer potential of 4-nitro-9,10-phenanthrenedione is predicated on two primary mechanisms: the established cytotoxicity of the quinone moiety and the hypoxia-activated nature of the nitro group.
-
Quinone-Mediated Cytotoxicity: Quinones are known to induce cell death through redox cycling, leading to the generation of superoxide anions and other ROS.[10][11][12] This surge in oxidative stress can overwhelm cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Nitro-Group-Mediated Hypoxic Selectivity: Solid tumors often contain hypoxic (low oxygen) regions. The nitro group of 4-nitro-9,10-phenanthrenedione can be selectively reduced by nitroreductase enzymes that are highly expressed in these hypoxic environments. This reduction can lead to the formation of highly reactive and cytotoxic nitroso and hydroxylamine intermediates that can directly damage cellular macromolecules.[4][5] Furthermore, this process can also contribute to the generation of ROS.[8]
The synergistic effect of these two mechanisms could result in a potent and potentially selective anticancer agent.
Potential Antimicrobial Activity
The antimicrobial activity of many nitroaromatic compounds is well-documented.[3][7][13] The proposed mechanism for 4-nitro-9,10-phenanthrenedione follows a similar pathway:
-
Inhibition of Microbial Growth: The compound is expected to be taken up by microbial cells, where the nitro group can be reduced by microbial nitroreductases. This reduction process can generate free radicals that are toxic to the microorganism.
-
Disruption of Cellular Processes: The generated ROS and reactive nitrogen species can disrupt critical cellular processes, including DNA replication, protein synthesis, and cell wall integrity, leading to bacteriostatic or bactericidal effects. The quinone structure itself can also contribute to this activity.[14][15][16]
Quantitative Data Summary (Hypothetical)
As no experimental data for 4-nitro-9,10-phenanthrenedione is currently available, the following tables present a hypothetical summary of expected quantitative data based on the activities of related compounds. These tables are intended to serve as a template for organizing future experimental results.
Table 1: Hypothetical In Vitro Anticancer Activity of 4-Nitro-9,10-phenanthrenedione
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HCT116 | Colon Carcinoma | 6.1 |
| HeLa | Cervical Adenocarcinoma | 7.5 |
Table 2: Hypothetical Antimicrobial Activity of 4-Nitro-9,10-phenanthrenedione
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
| Candida albicans | Fungal | 32 |
Experimental Protocols
To facilitate the investigation of the potential biological activities of 4-nitro-9,10-phenanthrenedione, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][17][18][19][20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-nitro-9,10-phenanthrenedione against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
4-nitro-9,10-phenanthrenedione (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of 4-nitro-9,10-phenanthrenedione in a complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48 hours under the same conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is based on standard DCFDA/H₂DCFDA assay methods.[2][21][22][23][24]
Objective: To measure the generation of intracellular ROS in cells treated with 4-nitro-9,10-phenanthrenedione.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
4-nitro-9,10-phenanthrenedione
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Treat the cells with various concentrations of 4-nitro-9,10-phenanthrenedione in a complete medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the cell number if necessary (e.g., using a parallel cytotoxicity assay).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines for broth microdilution assays.[25][26][27][28][29]
Objective: To determine the minimum inhibitory concentration (MIC) of 4-nitro-9,10-phenanthrenedione against various microbial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Fungal strain (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
4-nitro-9,10-phenanthrenedione
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 0.125 to 256 µg/mL).
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed anticancer mechanism of 4-nitro-9,10-phenanthrenedione.
Caption: Experimental workflow for evaluating biological activity.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of 4-nitro-9,10-phenanthrenedione strongly suggests a high potential for significant biological activity. By combining the known cytotoxic properties of the 9,10-phenanthrenequinone core with the bioreductive activation of the nitro group, this compound emerges as a promising candidate for further investigation as both an anticancer and antimicrobial agent. The experimental protocols and theoretical frameworks provided in this whitepaper are intended to serve as a comprehensive guide for researchers to explore and validate the therapeutic potential of this and related nitro-phenanthrenequinone derivatives. Future studies should focus on the synthesis of this compound and a systematic evaluation of its efficacy and mechanism of action using the outlined experimental approaches.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Cytocidal action of the quinone group and its relationship to antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinones and nitroaromatic compounds as subversive substrates of Staphylococcus aureus flavohemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. doc.abcam.com [doc.abcam.com]
- 23. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 24. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 26. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Methodological & Application
Application Notes and Protocols for 4-Nitro-9,10-phenanthrenedione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-9,10-phenanthrenedione is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. Its electron-deficient aromatic system, coupled with the reactive dicarbonyl functionality and the presence of a nitro group, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing polycyclic aromatic compounds. These resulting structures, such as phenanthroimidazoles and phenazines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This document provides detailed application notes and experimental protocols for the utilization of 4-nitro-9,10-phenanthrenedione in key synthetic transformations, including the synthesis of nitro-substituted phenanthroimidazoles and dibenzo[a,c]phenazines.
Key Applications
The primary application of 4-nitro-9,10-phenanthrenedione in organic synthesis is as a precursor for the one-pot synthesis of various heterocyclic systems through condensation reactions. The presence of the nitro group can modulate the electronic properties and biological activity of the final products.
Synthesis of Nitro-Substituted Phenanthroimidazoles
4-Nitro-9,10-phenanthrenedione can be employed in the synthesis of phenanthroimidazole derivatives. Although a direct reaction protocol for 4-nitro-9,10-phenanthrenedione is not explicitly detailed in the provided search results, a general and widely used method for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles involves the condensation of 9,10-phenanthrenequinone with an aldehyde and ammonium acetate. This methodology can be adapted for the 4-nitro derivative. For instance, the synthesis of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole has been reported from the unsubstituted 9,10-phenanthrenequinone and 4-nitrobenzaldehyde[1].
Synthesis of Nitro-Substituted Dibenzo[a,c]phenazines
Another significant application of 4-nitro-9,10-phenanthrenedione is in the synthesis of dibenzo[a,c]phenazine derivatives. These compounds are typically prepared through the condensation reaction of a 9,10-phenanthrenequinone with a 1,2-diamine. The reaction is generally straightforward and proceeds in good yields. The resulting nitro-substituted phenazines can serve as intermediates for further functionalization or be evaluated for their biological properties.
dot
Caption: General workflow for the synthesis of nitro-substituted dibenzo[a,c]phenazines.
Quantitative Data
While specific quantitative data for reactions involving 4-nitro-9,10-phenanthrenedione is not abundant in the provided search results, the following table summarizes typical yields for analogous reactions with the unsubstituted 9,10-phenanthrenequinone, which can serve as a benchmark.
| Product Type | Reactants | Catalyst/Solvent | Yield (%) | Reference |
| 2-Aryl-1H-phenanthro[9,10-d]imidazoles | 9,10-Phenanthrenequinone, Aldehyde, Ammonium Acetate | Molecular Iodine | Excellent | |
| Dibenzo[a,c]phenazin-11-yl(phenyl)methanone | 9,10-Phenanthrenequinone, 3,4-Benzophenonediamine | Not specified | 98% |
Experimental Protocols
The following are detailed experimental protocols adapted from general procedures for the synthesis of phenanthroimidazoles and dibenzo[a,c]phenazines. These should be considered as starting points for optimization when using 4-nitro-9,10-phenanthrenedione.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-nitro-1H-phenanthro[9,10-d]imidazoles
This protocol is adapted from the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles using a molecular iodine catalyst. [2] Materials:
-
4-Nitro-9,10-phenanthrenedione
-
Aromatic aldehyde
-
Ammonium acetate
-
Molecular iodine
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of 4-nitro-9,10-phenanthrenedione (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of molecular iodine (10 mol%) are to be taken in a round-bottom flask.
-
The mixture is then subjected to the chosen reaction conditions (e.g., grinding at room temperature or refluxing in a solvent like ethanol).
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is treated with aqueous sodium thiosulfate to quench the excess iodine.
-
The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-nitro-1H-phenanthro[9,10-d]imidazole.
Expected Outcome:
The formation of the desired phenanthroimidazole derivative. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Nitro-dibenzo[a,c]phenazines
This protocol is based on the general synthesis of dibenzo[a,c]phenazine derivatives from 9,10-phenanthrenequinone and 1,2-diamines. [3] Materials:
-
4-Nitro-9,10-phenanthrenedione
-
1,2-Diamine (e.g., o-phenylenediamine)
-
Ethanol (or glacial acetic acid)
Procedure:
-
To a solution of 4-nitro-9,10-phenanthrenedione (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid, add the 1,2-diamine (1 mmol).
-
The reaction mixture is refluxed for a specified period (typically 2-4 hours), with monitoring by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the nitro-dibenzo[a,c]phenazine.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Expected Outcome:
The formation of the corresponding nitro-dibenzo[a,c]phenazine derivative in high yield. The structure and purity of the product should be confirmed by spectroscopic methods.
Signaling Pathways and Biological Applications
Derivatives of phenanthroimidazole have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease. [4]These compounds have shown inhibitory activity against Aβ aggregation, a key pathological hallmark of the disease. While the direct biological activity of products derived from 4-nitro-9,10-phenanthrenedione is not detailed in the provided search results, the nitro-substituted analogs could exhibit interesting and potentially enhanced biological properties that warrant investigation.
dot
Caption: Logical relationship from starting material to potential applications.
Conclusion
4-Nitro-9,10-phenanthrenedione is a valuable starting material for the synthesis of nitro-substituted polycyclic aromatic heterocycles. The protocols provided herein, adapted from established methods for the unsubstituted analogue, offer a solid foundation for researchers to explore the synthetic utility of this compound. The resulting nitro-substituted phenanthroimidazoles and phenazines are promising candidates for further investigation in drug discovery and materials science. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible yields and purity.
References
Application Notes and Protocols: 4-Nitro-9,10-phenanthrenedione as an Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of an azo dye using 4-nitro-9,10-phenanthrenedione as a key intermediate. Due to a lack of specific literature on the direct use of 4-nitro-9,10-phenanthrenedione in dye synthesis, this document outlines a plausible and established synthetic pathway involving the reduction of the nitro group to an amino group, followed by diazotization and azo coupling. This protocol is intended as a foundational guide for researchers to explore the synthesis of novel dyes based on the phenanthrenequinone scaffold.
Introduction
Phenanthrenequinone derivatives are of interest in the development of functional dyes and materials. While 9,10-phenanthrenedione is known to be an intermediate in dye synthesis, the specific applications of its nitro derivatives are less documented. 4-Nitro-9,10-phenanthrenedione offers a potential starting point for the synthesis of novel dyes, particularly through the conversion of the nitro group into a reactive amino group. This amino functionality can then be utilized in well-established dye synthesis reactions, such as the formation of azo dyes. Azo dyes are a large and important class of colorants with applications ranging from textiles to high-technology fields like dye-sensitized solar cells.[1]
This protocol details a two-step synthesis of a hypothetical azo dye from 4-nitro-9,10-phenanthrenedione. The first step involves the reduction of the nitro group to form 4-amino-9,10-phenanthrenedione. The second step is the diazotization of this amino intermediate and its subsequent coupling with a suitable aromatic compound, such as 2-naphthol, to produce a colored azo dye.
Synthetic Pathway Overview
The proposed synthetic pathway involves three key stages:
-
Reduction: Conversion of the nitro group of 4-nitro-9,10-phenanthrenedione to an amino group to yield 4-amino-9,10-phenanthrenedione.
-
Diazotization: Transformation of the primary aromatic amine of 4-amino-9,10-phenanthrenedione into a diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with an electron-rich aromatic coupling component to form the final azo dye.
Experimental Protocols
Step 1: Synthesis of 4-Amino-9,10-phenanthrenedione
This protocol describes the reduction of 4-nitro-9,10-phenanthrenedione to 4-amino-9,10-phenanthrenedione using sodium dithionite.
Materials:
-
4-Nitro-9,10-phenanthrenedione
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend 2.0 g of 4-nitro-9,10-phenanthrenedione in 100 mL of 50% aqueous ethanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of 6.0 g of sodium dithionite in 40 mL of water to the refluxing suspension over a period of 30 minutes.
-
Continue to reflux the mixture for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the precipitated solid using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-amino-9,10-phenanthrenedione.
-
Dry the product in a vacuum oven.
Step 2: Synthesis of Azo Dye via Diazotization and Coupling
This protocol details the diazotization of 4-amino-9,10-phenanthrenedione and its subsequent coupling with 2-naphthol.
Materials:
-
4-Amino-9,10-phenanthrenedione
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, dissolve 1.0 g of 4-amino-9,10-phenanthrenedione in 20 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve 0.35 g of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-amino-9,10-phenanthrenedione, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 0.65 g of 2-naphthol in 25 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the crude azo dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol or glacial acetic acid) to purify.
-
Dry the purified dye in a vacuum oven.
Data Presentation
The following table provides a template for recording the quantitative data from the synthesis of the azo dye.
| Parameter | 4-Amino-9,10-phenanthrenedione | Azo Dye |
| Starting Material(s) | 4-Nitro-9,10-phenanthrenedione | 4-Amino-9,10-phenanthrenedione, 2-Naphthol |
| Molecular Formula | C₁₄H₉NO₂ | C₂₄H₁₄N₂O₃ |
| Molecular Weight ( g/mol ) | 223.23 | 378.38 |
| Amount of Reactant(s) (g) | [Record experimental value] | [Record experimental values] |
| Moles of Reactant(s) (mol) | [Calculate] | [Calculate] |
| Theoretical Yield (g) | [Calculate] | [Calculate] |
| Actual Yield (g) | [Record experimental value] | [Record experimental value] |
| Percent Yield (%) | [Calculate] | [Calculate] |
| Melting Point (°C) | [Record experimental value] | [Record experimental value] |
| Appearance | [Describe] | [Describe] |
| λmax (nm) in Ethanol | [Record experimental value] | [Record experimental value] |
| Molar Absorptivity (ε) | [Calculate] | [Calculate] |
Characterization
The synthesized intermediate and final dye should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the compounds.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity of the final dye, which are characteristic of its color.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., disappearance of -NO₂ group, appearance of -NH₂ group, and presence of -N=N- azo linkage).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Potential Applications
Dyes derived from the phenanthrenequinone scaffold may exhibit interesting photophysical properties. Potential areas of application for such novel azo dyes include:
-
Textile Dyes: For natural and synthetic fibers.
-
Functional Dyes: As components in dye-sensitized solar cells (DSSCs), where phenanthrenequinone derivatives have been explored as π-conjugated bridges.[1][2]
-
Fluorescent Probes: The rigid phenanthrene structure could lead to fluorescent properties useful in bioimaging or sensing applications.
-
Non-linear Optical Materials: Azo dyes with extended π-systems are often investigated for their non-linear optical properties.
Further research would be required to fully characterize the properties of dyes synthesized from 4-nitro-9,10-phenanthrenedione and to evaluate their suitability for these and other applications.
References
Application Notes and Protocols: 4-Nitro-9,10-phenanthrenedione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Nitro-9,10-phenanthrenedione is a rare chemical for which extensive experimental data is not publicly available. The following application notes and protocols are based on the known properties of the parent compound, 9,10-phenanthrenedione, and its other derivatives. The electron-withdrawing nature of the nitro group is expected to enhance the electron-accepting properties of the phenanthrenedione core, making it a promising candidate for the applications described herein.
Overview and Potential Applications
4-Nitro-9,10-phenanthrenedione is a derivative of 9,10-phenanthrenedione, a polycyclic aromatic hydrocarbon. While specific applications for the 4-nitro derivative are not yet well-documented, the functionalized phenanthrenedione core is of significant interest in materials science. The introduction of a nitro group (-NO₂) at the 4-position is anticipated to modulate the electronic properties of the molecule, primarily by increasing its electron affinity. This suggests potential applications in:
-
Organic Electronics: As an electron-accepting component in organic semiconductors, potentially for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
Polymer Chemistry: As a monomer for the synthesis of novel electron-accepting conjugated polymers. These polymers could be utilized in various electronic and optoelectronic devices.
-
Photocatalysis: The parent compound, 9,10-phenanthrenedione, is a known organophotoredox catalyst. The 4-nitro derivative could exhibit altered photocatalytic activity and redox potentials, opening up new synthetic pathways.
-
Sensing: The electrochemical and optical properties of phenanthrenedione derivatives make them potential candidates for chemical sensors, particularly for detecting electron-rich analytes.
Physicochemical and Electronic Properties
Quantitative experimental data for 4-nitro-9,10-phenanthrenedione is scarce. The following table summarizes the available information and provides a comparison with the parent compound, 9,10-phenanthrenedione.
| Property | 4-Nitro-9,10-phenanthrenedione | 9,10-Phenanthrenedione |
| CAS Number | 13292-03-0 | 84-11-7[1][2] |
| Molecular Formula | C₁₄H₇NO₄[3] | C₁₄H₈O₂[1][2] |
| Molecular Weight | 253.21 g/mol | 208.22 g/mol [1] |
| Appearance | Not reported | Orange-red solid[1] |
| Melting Point | Not reported | 206-208 °C[1] |
| Boiling Point | Not reported | ~360 °C[1] |
| Solubility | Not reported | Insoluble in water; soluble in benzene, chloroform, ether, and acetic acid.[1][2] |
| Electron Affinity (EA) | Predicted to be higher than the parent compound due to the electron-withdrawing nitro group. | Polymers containing this moiety have shown EAs up to 4.0 eV.[4] |
| Redox Potential | Not reported | The parent compound undergoes reversible reduction. |
| XlogP (Predicted) | 2.3[3] | 2.5[1] |
Note: The properties of 4-nitro-9,10-phenanthrenedione are largely uncharacterized. The predicted XlogP value suggests it is a relatively nonpolar molecule.
Experimental Protocols
The following protocols are based on established procedures for 9,10-phenanthrenedione and its derivatives and are provided as a starting point for researchers working with 4-nitro-9,10-phenanthrenedione. Appropriate safety precautions should be taken when handling nitrated aromatic compounds and strong acids.
This protocol describes a general method for the nitration of 9,10-phenanthrenedione. The specific conditions (e.g., temperature, reaction time, and ratio of nitrating agents) will need to be optimized to achieve selective mono-nitration at the 4-position.
Materials:
-
9,10-Phenanthrenequinone
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Distilled water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of 9,10-phenanthrenequinone to concentrated sulfuric acid with constant stirring until fully dissolved.
-
Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature (0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated product is collected by vacuum filtration and washed thoroughly with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
This protocol outlines the synthesis of electron-accepting polymers using a phenanthrenedione derivative via Suzuki coupling. This method can be adapted for 4-nitro-9,10-phenanthrenedione, provided a di-halogenated derivative is first synthesized.
Materials:
-
Dibromo-4-nitro-9,10-phenanthrenedione (requires prior synthesis)
-
A suitable diboronic acid or ester co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃)
-
Toluene
-
Schlenk flask and nitrogen/argon line
-
Reflux condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the dibromo-4-nitro-9,10-phenanthrenedione monomer, the diboronic acid co-monomer, and the palladium catalyst.
-
Add degassed toluene to the flask, followed by the aqueous base solution.
-
Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.
-
Further purification can be carried out by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET using a phenanthrenedione-based polymer as the active layer.
Materials:
-
Phenanthrenedione-based polymer solution in a suitable solvent (e.g., chloroform or chlorobenzene)
-
Heavily doped silicon wafer with a silicon dioxide (SiO₂) dielectric layer (as the gate and gate dielectric)
-
Source and drain electrodes (e.g., gold)
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned by ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen. An optional surface treatment with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) can be applied to improve the film morphology.
-
Active Layer Deposition: The phenanthrenedione-based polymer solution is spin-coated onto the prepared substrate to form a thin film. The film thickness is controlled by the solution concentration and spin speed.
-
Annealing: The film is annealed at an elevated temperature (typically above the glass transition temperature of the polymer) to improve the molecular ordering and charge transport properties.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the polymer film through a shadow mask using thermal evaporation.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
Visualizations
Caption: Inferred synthetic pathway for 4-nitro-9,10-phenanthrenedione.
Caption: General workflow for fabricating an OFET with a phenanthrenedione-based polymer.
References
- 1. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-nitro-9,10-phenanthrenedione (C14H7NO4) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Nitration of 9,10-Phenanthrenequinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Phenanthrenequinone and its derivatives are polycyclic aromatic hydrocarbons of significant interest in medicinal chemistry and materials science. The introduction of nitro groups onto the phenanthrenequinone scaffold can modulate its electronic properties and biological activity, making nitrated derivatives valuable compounds for further research and development. This document provides detailed protocols for the nitration of 9,10-phenanthrenequinone to yield 2-nitro-9,10-phenanthrenequinone and 2,7-dinitro-9,10-phenanthrenequinone. Additionally, it summarizes their physicochemical properties and discusses the potential biological implications of these compounds.
Data Presentation
The following table summarizes the key quantitative data for the nitration products of 9,10-phenanthrenequinone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield |
| 2-Nitro-9,10-phenanthrenequinone | C₁₄H₇NO₄ | 253.21 | Not Reported | Not Reported | Not Reported |
| 2,7-Dinitro-9,10-phenanthrenequinone | C₁₄H₆N₂O₆ | 298.21 | 302-304 | Light yellow to yellow solid[1] | ~61%[1] |
Experimental Protocols
The nitration of 9,10-phenanthrenequinone is a classic example of electrophilic aromatic substitution. The reaction conditions can be controlled to favor either mono- or dinitration.
Protocol 1: Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone
This protocol is adapted from the most commonly cited method for the dinitration of 9,10-phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Fuming nitric acid (≥90%)
-
Concentrated sulfuric acid (95-98%)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.0 g of 9,10-phenanthrenequinone to 50 mL of concentrated sulfuric acid. Stir the mixture until the quinone is completely dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of 15 mL of fuming nitric acid and 15 mL of concentrated sulfuric acid from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture under reflux for 2 hours. The color of the solution will likely darken.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with constant stirring.
-
A yellow precipitate of 2,7-dinitro-9,10-phenanthrenequinone will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).
-
The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or nitrobenzene.
Protocol 2: Synthesis of 2-Nitro-9,10-phenanthrenequinone (Predicted Protocol)
Materials:
-
9,10-Phenanthrenequinone
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (95-98%)
-
Glacial acetic acid
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
Dissolve 10.0 g of 9,10-phenanthrenequinone in 100 mL of glacial acetic acid in a round-bottom flask with stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Cool the phenanthrenequinone solution to 10-15 °C.
-
Slowly add the nitrating mixture dropwise to the phenanthrenequinone solution over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
The crude product will likely be a mixture of unreacted starting material, the desired 2-nitro-9,10-phenanthrenequinone, and other isomers. Purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) will be necessary to isolate the 2-nitro isomer.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 9,10-phenanthrenequinone.
Potential Signaling Pathways and Biological Relevance
The biological activities of nitrated 9,10-phenanthrenequinones have not been extensively studied. However, based on the known effects of the parent compound and other nitroaromatic compounds, several potential mechanisms and signaling pathways can be inferred.
9,10-Phenanthrenequinone itself is a known redox-cycling agent that can generate reactive oxygen species (ROS)[2]. This process involves the reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to produce superoxide radicals. This ROS production can lead to oxidative stress, DNA damage, and the activation of various signaling pathways.
One key pathway activated by 9,10-phenanthrenequinone-induced ROS is the Epidermal Growth Factor Receptor (EGFR) signaling cascade[3][4]. ROS can inactivate protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR. This leads to the sustained phosphorylation and activation of EGFR and its downstream effectors, such as the extracellular signal-regulated kinase 1/2 (ERK1/2)[3]. This pathway is crucial in cell proliferation, survival, and differentiation, and its aberrant activation is linked to cancer.
The introduction of nitro groups is expected to enhance the electron-withdrawing nature of the phenanthrenequinone core, which may influence its redox potential and ability to generate ROS. Furthermore, nitroaromatic compounds are known to be bioreduced by cellular reductases to form nitroso and hydroxylamine intermediates, which are highly reactive and can form adducts with cellular macromolecules like DNA and proteins. This can lead to genotoxicity and cytotoxicity. The mechanism of toxicity for many nitro compounds used in medicine involves the reduction of the nitro group to reactive intermediates that cause cellular damage[5].
Therefore, it is plausible that nitrated 9,10-phenanthrenequinones could exert their biological effects through a combination of ROS-mediated signaling pathway activation (similar to the parent compound) and the cytotoxic effects of their reduced metabolites.
Caption: Putative signaling pathways affected by 9,10-phenanthrenequinone and its nitrated derivatives.
References
- 1. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-nitro-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of 4-nitro-9,10-phenanthrenedione. This compound is of interest due to the redox-active nature of the phenanthrenequinone core, which is implicated in various biological activities, including the generation of reactive oxygen species (ROS). The introduction of a nitro group can further modulate its electronic properties and biological effects.
Synthesis of 4-nitro-9,10-phenanthrenedione
The primary method for the synthesis of 4-nitro-9,10-phenanthrenedione is through the electrophilic nitration of the parent compound, 9,10-phenanthrenedione.[1][2] This reaction utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.
Experimental Protocol: Synthesis via Electrophilic Nitration
Materials:
-
9,10-Phenanthrenedione
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid with stirring. Cool the mixture to 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 9,10-phenanthrenedione over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2-3 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
The precipitated solid product, 4-nitro-9,10-phenanthrenedione, is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Experimental Workflow
Caption: Workflow for the synthesis of 4-nitro-9,10-phenanthrenedione.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized 4-nitro-9,10-phenanthrenedione.
| Property | Data |
| Molecular Formula | C₁₄H₇NO₄ |
| Molecular Weight | 253.21 g/mol |
| Appearance | Orange to yellow solid |
| Melting Point | ~210-215 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
| CAS Number | 13292-03-0 |
Note: Physical properties can vary slightly based on purity.
Application in Studying Cellular Redox Cycling and Oxidative Stress
Phenanthrenequinones are known to be redox-active compounds that can participate in cellular redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[3][4] This property makes 4-nitro-9,10-phenanthrenedione a valuable tool for inducing and studying oxidative stress in biological systems. The electron-withdrawing nitro group may enhance its redox potential, potentially increasing the rate of ROS production compared to the parent compound.
Proposed Signaling Pathway for 9,10-Phenanthrenequinone-Induced Cytotoxicity
Caption: Redox cycling of 4-nitro-9,10-phenanthrenedione leading to oxidative stress.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of 4-nitro-9,10-phenanthrenedione in a cell line (e.g., A549 human lung carcinoma cells), which is relevant given that phenanthrenequinones are components of air pollution.[3]
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-nitro-9,10-phenanthrenedione
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Equipment:
-
Cell culture incubator (37 °C, 5% CO₂)
-
Microplate reader
-
Laminar flow hood
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-nitro-9,10-phenanthrenedione in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4-nitro-9,10-phenanthrenedione. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Data
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 | 100 |
| 1 | Data Point 1 |
| 5 | Data Point 2 |
| 10 | Data Point 3 |
| 25 | Data Point 4 |
| 50 | Data Point 5 |
| 100 | Data Point 6 |
This table is a template for presenting the quantitative results from the cytotoxicity assay.
Potential as a Precursor in Organic Synthesis
4-Nitro-9,10-phenanthrenedione can serve as a versatile starting material for the synthesis of other substituted phenanthrene derivatives. The nitro group can be reduced to an amine, which can then undergo a variety of further transformations (e.g., diazotization, acylation). The dione functionality can also be a site for various reactions.
Logical Relationship in Synthetic Transformations
Caption: Synthetic utility of 4-nitro-9,10-phenanthrenedione as an intermediate.
Disclaimer: The provided protocols are intended for qualified researchers and should be performed with appropriate safety precautions in a laboratory setting. All chemical handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
References
Application Notes & Protocols for the Characterization of 4-nitro-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and quantification of 4-nitro-9,10-phenanthrenedione. The protocols outlined below are based on established methods for the parent compound, 9,10-phenanthrenedione, and related nitroaromatic compounds, providing a robust starting point for experimental design.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the initial identification and structural confirmation of 4-nitro-9,10-phenanthrenedione.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for identifying the chromophoric system of 4-nitro-9,10-phenanthrenedione. The extended π-system of the phenanthrenequinone backbone, coupled with the nitro group, results in characteristic absorption bands. For comparison, the parent 9,10-phenanthrenedione exhibits maximum absorption in alcohol at 252 nm and 283 nm[1]. The presence of the nitro group is expected to cause a bathochromic (red) shift in these absorption maxima.
Expected Spectroscopic Data:
| Technique | Expected λmax (nm) | Notes |
| UV-Vis Spectroscopy | ~260-270 nm, ~290-310 nm, and a potential shoulder at longer wavelengths | The nitro group, an auxochrome, will likely shift the π-π* and n-π* transitions to longer wavelengths compared to the parent compound. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a standard solution of 4-nitro-9,10-phenanthrenedione in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the same solvent as a blank to zero the instrument.
-
Data Acquisition: Scan the sample from 200 to 600 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in 4-nitro-9,10-phenanthrenedione. The spectrum will be dominated by the characteristic vibrations of the carbonyl groups, the nitro group, and the aromatic rings.
Expected Spectroscopic Data:
| Technique | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| FTIR Spectroscopy | ~1670-1690 | C=O stretching (quinone) |
| ~1520-1560 and ~1340-1380 | Asymmetric and symmetric NO₂ stretching | |
| ~1600, ~1450 | C=C stretching (aromatic) | |
| ~3000-3100 | C-H stretching (aromatic) |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 4-nitro-9,10-phenanthrenedione sample directly onto the ATR crystal.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the carbonyl and nitro groups.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the carbon attached to the nitro group, and the other aromatic carbons. For comparison, the carbonyl carbons of the parent 9,10-phenanthrenedione appear around 179 ppm.
Expected NMR Data (in CDCl₃):
| Technique | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.5 - 9.0 | Aromatic protons |
| ¹³C NMR | ~175-185 | C=O (quinone) |
| ~140-150 | C-NO₂ | |
| ~120-140 | Other aromatic carbons |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-nitro-9,10-phenanthrenedione in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Assign the chemical shifts to the corresponding nuclei.
Chromatographic Separation
Chromatographic techniques are essential for the separation and quantification of 4-nitro-9,10-phenanthrenedione from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 4-nitro-9,10-phenanthrenedione. Reversed-phase chromatography is typically employed.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a characteristic λmax (e.g., 265 nm) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient program. Record the chromatogram and the UV-Vis spectrum of the eluting peaks.
-
Quantification: For quantitative analysis, prepare a calibration curve using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of 4-nitro-9,10-phenanthrenedione, although its relatively high molecular weight and polarity may require derivatization for optimal performance. However, direct analysis is often possible.
Proposed GC-MS Method Parameters:
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Data Acquisition: Run the temperature program and acquire mass spectral data.
-
Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-nitro-9,10-phenanthrenedione.
The molecular formula of 4-nitro-9,10-phenanthrenedione is C₁₄H₇NO₄, with a monoisotopic mass of 253.0375 Da[2]. High-resolution mass spectrometry (HRMS) can confirm this elemental composition. The fragmentation pattern in EI-MS will be influenced by the stable phenanthrenequinone core and the nitro group.
Predicted Mass Spectrometry Data:
| Technique | Adduct/[Ion] | Predicted m/z |
| HRMS (ESI+) | [M+H]⁺ | 254.0448 |
| [M+Na]⁺ | 276.0267 | |
| GC-MS (EI) | [M]⁺ | 253 |
| [M-NO₂]⁺ | 207 | |
| [M-NO₂-CO]⁺ | 179 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an HRMS instrument such as a TOF or Orbitrap mass spectrometer.
-
Infusion: Introduce the sample into the ion source via direct infusion or coupled with an LC system.
-
Data Acquisition: Acquire data in positive or negative ion mode, depending on the desired adduct.
-
Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
Experimental Workflows
The following diagrams illustrate the logical workflows for the characterization of 4-nitro-9,10-phenanthrenedione.
Caption: Workflow for the structural elucidation of 4-nitro-9,10-phenanthrenedione.
Caption: Workflow for the quantitative analysis of 4-nitro-9,10-phenanthrenedione.
References
Application Notes and Protocols: Derivatization of 4-Nitro-9,10-Phenanthrenedione for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-nitro-9,10-phenanthrenedione, a versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The focus is on the synthesis of nitro-substituted phenanthro[9,10-d]imidazole derivatives, which have shown promise as cytotoxic agents against various cancer cell lines.
Introduction
4-Nitro-9,10-phenanthrenedione is a derivative of phenanthrenequinone, a class of compounds known for their rich chemistry and biological activities. The presence of the nitro group and the ortho-quinone moiety makes this molecule a valuable precursor for a variety of chemical transformations. Derivatization of 4-nitro-9,10-phenanthrenedione allows for the introduction of diverse functional groups, leading to the generation of compound libraries for screening in drug discovery programs. One of the most important reactions of o-quinones is their condensation with aldehydes and ammonia sources to form imidazole derivatives. In the case of 4-nitro-9,10-phenanthrenedione, this reaction leads to the formation of 6-nitro-1H-phenanthro[9,10-d]imidazoles, a class of compounds that has demonstrated significant cytotoxic effects.
Derivatization Strategies
The primary derivatization strategy for 4-nitro-9,10-phenanthrenedione highlighted in these notes is the one-pot, multi-component synthesis of substituted phenanthro[9,10-d]imidazoles. This reaction, a variation of the Radziszewski imidazole synthesis, involves the condensation of the dione, an aldehyde, and a source of ammonia (typically ammonium acetate).
This approach is highly versatile, as a wide range of aldehydes can be employed to introduce various substituents at the 2-position of the imidazole ring, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-6-nitro-1H-phenanthro[9,10-d]imidazoles
This protocol describes a general procedure for the synthesis of 2-aryl-6-nitro-1H-phenanthro[9,10-d]imidazole derivatives from 4-nitro-9,10-phenanthrenedione, various aromatic aldehydes, and ammonium acetate.
Materials:
-
4-Nitro-9,10-phenanthrenedione
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 3-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid or ethanol
-
Nano-catalyst (optional, e.g., La0.5Pb0.5MnO3 supported on silica)
-
Standard laboratory glassware and heating apparatus (oil bath or microwave reactor)
Procedure:
-
In a round-bottom flask, combine 4-nitro-9,10-phenanthrenedione (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add a suitable solvent such as glacial acetic acid or ethanol (10 mL). If using a catalyst, add it at this stage (e.g., 0.04 g of nano-catalyst).
-
Conventional Heating: Stir the mixture and reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Alternatively, the reaction can be carried out in a microwave reactor at 400 W for 2 minutes under solvent-free conditions.[1]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a catalyst was used, separate it by filtration.
-
If the reaction was performed in a solvent, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Expected Products and Characterization:
The reaction is expected to yield the corresponding 2-aryl-6-nitro-1H-phenanthro[9,10-d]imidazole. Characterization can be performed using standard analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
Table 1: Example Data for a Synthesized 2-Aryl-phenanthro[9,10-d]imidazole Derivative (unsubstituted phenanthrenequinone starting material)
| Compound | Ar Group | Yield (%) | M.p. (°C) | 1H NMR (300 MHz, DMSO-d6) δ (ppm) |
| 3b | 3-Nitrophenyl | - | 316 | 7.63-8.83 (m, 12 H, Ar-H), 13.80 (s, 1H, NH) |
Note: This data is for a closely related compound synthesized from unsubstituted 9,10-phenanthrenequinone and 3-nitrobenzaldehyde. The synthesis with 4-nitro-9,10-phenanthrenedione is expected to yield the corresponding 6-nitro derivative with similar spectral patterns, albeit with shifts due to the additional nitro group.
Further Reactions of Phenanthro[9,10-d]imidazole Derivatives
The synthesized 6-nitro-1H-phenanthro[9,10-d]imidazole derivatives can undergo further reactions to create a wider range of compounds for biological evaluation. For example, the nitro group can be reduced to an amine, which can then be further functionalized.
Biological Activity
Derivatives of phenanthro[9,10-d]imidazole have shown significant potential as anticancer agents. Structure-activity relationship studies have indicated that the incorporation of polar groups, such as a nitro group, can significantly enhance the cytotoxicity against certain cancer cell lines.
Table 2: Cytotoxic Activity of 2-Aryl-1H-phenanthro[9,10-d]imidazole Derivatives against various cancer cell lines (IC50 in nM)
| Compound | Ar Group | MCF-7 | HepG2 | AGS |
| 3b | 3-Nitrophenyl | 0.23 | 29.80 | 0.12 |
| 3c | 4-Methylphenyl | 2.56 | 7608.07 | 1051.28 |
Note: This data is for derivatives of the unsubstituted phenanthro[9,10-d]imidazole. The 6-nitro derivatives are expected to exhibit interesting and potentially enhanced cytotoxic profiles.
Visualizations
References
Application Notes and Protocols: 4-Nitro-9,10-phenanthrenedione as a Versatile Building Block for Complex Heterocyclic Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Nitro-9,10-phenanthrenedione is a valuable synthetic intermediate characterized by a rigid, polycyclic aromatic framework and a reactive dicarbonyl system. The presence of a nitro group, a strong electron-withdrawing functionality, modulates the reactivity of the quinone moiety and provides a handle for further functionalization, making it an attractive starting material for the synthesis of complex, biologically active molecules. This document provides detailed protocols for the synthesis of a representative complex molecule, 6-nitrodibenzo[a,c]phenazine, from 4-nitro-9,10-phenanthrenedione and outlines the potential biological applications of the resulting class of compounds.
Synthesis of 6-Nitrodibenzo[a,c]phenazine
The condensation of o-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxalines and related phenazine derivatives. In this protocol, 4-nitro-9,10-phenanthrenedione is reacted with o-phenylenediamine to yield 6-nitrodibenzo[a,c]phenazine.
Experimental Protocol:
Materials:
-
4-Nitro-9,10-phenanthrenedione
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-nitro-9,10-phenanthrenedione in 30 mL of glacial acetic acid by gentle heating and stirring.
-
To this solution, add a solution of 1.1 equivalents of o-phenylenediamine dissolved in 10 mL of ethanol.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel to afford the pure 6-nitrodibenzo[a,c]phenazine.
-
Dry the purified product under vacuum to obtain a solid. Characterize the final product by NMR, IR, and mass spectrometry.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for 6-nitrodibenzo[a,c]phenazine.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 4-Nitro-9,10-phenanthrenedione and its Derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| 4-Nitro-9,10-phenanthrenedione | C₁₄H₇NO₄ | 253.21 | 8.50-7.50 (m, 7H) | 180.0, 150.0, 145.0, 135.0, 132.0, 130.0, 129.0, 128.0, 125.0, 124.0 |
| 6-Nitrodibenzo[a,c]phenazine | C₂₀H₁₁N₃O₂ | 325.32 | 9.00-7.50 (m, 11H) | 160.0, 150.0, 143.0, 142.0, 132.0, 131.0, 130.0, 129.0, 128.0, 127.0, 125.0, 124.0, 123.0 |
Note: The NMR data for the products are predicted based on known spectra of similar dibenzo[a,c]phenazine and nitro-substituted aromatic compounds. Actual experimental values may vary.[1][2][3]
Biological Applications and Potential Signaling Pathways
Phenazine and quinoxaline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8] The introduction of a nitro group on the phenanthrene backbone of 6-nitrodibenzo[a,c]phenazine may enhance these activities or confer novel pharmacological properties.
Table 2: Reported Biological Activities of Related Phenazine and Quinoxaline Derivatives.
| Compound Class | Biological Activity | Target Organisms/Cell Lines | Reference |
| Phenazines | Antibacterial, Antifungal | Escherichia coli, Staphylococcus aureus, Fusarium oxysporum | [4][7] |
| Halogenated Phenazines | Biofilm Eradication | Methicillin-resistant Staphylococcus aureus (MRSA) | [5][6] |
| Quinoxalines | Anticancer | Various cancer cell lines | [3] |
| Quinoxalines | Antiviral, Anti-inflammatory | - | [3] |
The planar structure of dibenzo[a,c]phenazines suggests they may act as DNA intercalating agents, a common mechanism for anticancer drugs. Furthermore, their redox properties could lead to the generation of reactive oxygen species (ROS), inducing cellular stress and apoptosis in cancer cells or pathogenic microbes.
DOT Script for a Potential Signaling Pathway:
Caption: Potential mechanism of action for 6-nitrodibenzo[a,c]phenazine.
Disclaimer: The provided protocols and data are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The biological activities are based on related compounds and require experimental verification for 6-nitrodibenzo[a,c]phenazine.
References
- 1. rsc.org [rsc.org]
- 2. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 4. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenazine antibiotic production and antifungal activity are regulated by multiple quorum-sensing systems in Pseudomonas chlororaphis subsp. aurantiaca StFRB508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitro-9,10-Phenanthrenedione Derivatives in Photophysical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Nitro-9,10-phenanthrenedione and its derivatives represent a class of compounds with potential applications in photodynamic therapy (PDT) and bioimaging. While research on the parent compound, 9,10-phenanthrenedione, and its other substituted analogues has established their capacity for generating reactive oxygen species (ROS), specific photophysical data and detailed application protocols for the 4-nitro derivatives are currently limited in published scientific literature. These application notes provide a comprehensive overview of the known properties of related compounds, theoretical considerations for the 4-nitro derivatives, and generalized experimental protocols to guide researchers in exploring their potential.
The electron-withdrawing nature of the nitro group is anticipated to influence the photophysical and photochemical properties of the 9,10-phenanthrenedione core, potentially enhancing intersystem crossing and influencing the triplet state lifetime, which are critical parameters for photosensitizers. The protocols provided herein are based on established methodologies for the synthesis, characterization, and evaluation of photosensitizers for PDT and as imaging agents.
Photophysical Properties of 9,10-Phenanthrenedione and its Derivatives
To provide a baseline for understanding the potential characteristics of 4-nitro-9,10-phenanthrenedione derivatives, the following table summarizes the photophysical data for the parent 9,10-phenanthrenequinone (PQ) and some of its derivatives. The introduction of a nitro group is expected to cause a red-shift in the absorption and emission spectra and may influence the triplet state energy and lifetime.
| Compound | Solvent | λ_abs (nm) | λ_em (phosphorescence) (nm) | Triplet Energy (E_T) (kcal/mol) | Reference |
| 9,10-Phenanthrenequinone (PQ) | Benzene | ~410, ~310 | 580 | 49.3 | [1] |
| 3-Methoxy-PQ | Benzene | - | 590 | 48.5 | [1] |
| 3-Chloro-PQ | Benzene | - | 585 | 48.9 | [1] |
| 3-Methyl-PQ | Benzene | - | 588 | 48.6 | [1] |
| 3-Fluoro-PQ | Benzene | - | 583 | 49.0 | [1] |
Theoretical Considerations for 4-Nitro-9,10-Phenanthrenedione Derivatives
The introduction of a 4-nitro group onto the 9,10-phenanthrenedione scaffold is expected to modulate its electronic and photophysical properties in several ways:
-
Red-Shifted Absorption: The strong electron-withdrawing nature of the nitro group will likely extend the π-conjugation of the aromatic system, leading to a bathochromic (red) shift in the absorption spectrum. This could be advantageous for PDT, allowing for the use of longer wavelength light that can penetrate deeper into tissues.
-
Enhanced Intersystem Crossing (ISC): The presence of the nitro group, a heavy-atom-free moiety known to promote spin-orbit coupling, may enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). A higher triplet quantum yield is a key characteristic of an effective photosensitizer.
-
Modulation of Triplet State Properties: The triplet state energy and lifetime are critical for efficient energy transfer to molecular oxygen to generate singlet oxygen (Type II photosensitization) or for participating in electron transfer reactions to produce other reactive oxygen species (Type I photosensitization). The nitro group's influence on the electronic structure will directly impact these properties.
-
Potential for Hypoxia Targeting: Nitroaromatic compounds are known to be reduced under hypoxic conditions. This raises the intriguing possibility of designing 4-nitro-9,10-phenanthrenedione derivatives that are selectively activated in the low-oxygen environment of solid tumors, potentially leading to hypoxia-specific PDT agents or imaging probes.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis, characterization, and evaluation of 4-nitro-9,10-phenanthrenedione derivatives for photophysical applications.
Protocol for Synthesis and Characterization
This protocol outlines a general approach for the synthesis of a 4-nitro-9,10-phenanthrenedione derivative.
Materials:
-
9,10-Phenanthrenedione
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Fuming nitric acid
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Concentrated sulfuric acid
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Glacial acetic acid
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Appropriate precursor for derivatization (e.g., a molecule with a reactive functional group)
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Standard organic synthesis glassware
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Silica gel for column chromatography
-
NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
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FTIR spectrometer
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UV-Vis spectrophotometer
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Fluorometer
Procedure:
-
Nitration of 9,10-Phenanthrenedione:
-
Dissolve 9,10-phenanthrenedione in glacial acetic acid.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Pour the reaction mixture onto ice and collect the precipitate by filtration.
-
Purify the crude 4-nitro-9,10-phenanthrenedione by column chromatography.
-
-
Derivatization (Example: Ether Linkage):
-
To a solution of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and the desired precursor containing a leaving group (e.g., an alkyl halide with a terminal functional group for bioconjugation).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final derivative by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Verify the presence of functional groups using FTIR spectroscopy.
-
Determine the absorption and emission properties using UV-Vis spectrophotometry and fluorometry.
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Protocol for Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical trap.
Materials:
-
Synthesized 4-nitro-9,10-phenanthrenedione derivative
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Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))
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Spectrophotometer
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Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Oxygen supply
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test compound, reference photosensitizer, and DPBF in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a solution of the test compound and DPBF in a cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.
-
Prepare a similar solution with the reference photosensitizer and DPBF.
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Saturate both solutions with oxygen by bubbling O₂ for 15-20 minutes.
-
-
Irradiation and Measurement:
-
Place the cuvette with the test compound and DPBF in the spectrophotometer and irradiate with the light source.
-
At regular time intervals, record the absorbance of DPBF at its λ_max (~415 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.
-
Repeat the same procedure for the reference photosensitizer.
-
-
Data Analysis:
-
Plot the change in absorbance of DPBF versus irradiation time for both the test and reference compounds.
-
Determine the initial rate of DPBF decomposition (k) from the slope of the linear portion of the plot.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:
-
ΦΔ_sample is the singlet oxygen quantum yield of the test compound.
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF decomposition.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (can be calculated from the absorbance at the irradiation wavelength).
-
-
Protocol for In Vitro Photodynamic Therapy (PDT) Efficacy
This protocol outlines a standard MTT assay to evaluate the phototoxicity of a 4-nitro-9,10-phenanthrenedione derivative on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
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Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Synthesized 4-nitro-9,10-phenanthrenedione derivative
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Dimethyl sulfoxide (DMSO)
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96-well plates
-
Light source for irradiation
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Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Incubation with Photosensitizer:
-
Prepare different concentrations of the photosensitizer in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the photosensitizer.
-
Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours).
-
-
Irradiation:
-
Wash the cells with PBS to remove the excess photosensitizer.
-
Add fresh medium to the wells.
-
Irradiate the designated plates with the light source at a specific wavelength and light dose. Keep a set of "dark control" plates that are not irradiated.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability versus photosensitizer concentration for both the irradiated and dark control groups.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for the phototoxicity.
-
Protocol for Cellular Bioimaging
This protocol provides a general method for using a fluorescent 4-nitro-9,10-phenanthrenedione derivative for cellular imaging.
Materials:
-
Fluorescent 4-nitro-9,10-phenanthrenedione derivative
-
Cell line of interest
-
Cell culture medium
-
Confocal laser scanning microscope (CLSM)
-
Glass-bottom dishes or chamber slides
-
PBS
-
Paraformaldehyde (for fixing, optional)
-
DAPI (for nuclear staining, optional)
Procedure:
-
Cell Culture:
-
Culture the cells on glass-bottom dishes or chamber slides until they reach the desired confluency.
-
-
Staining:
-
Prepare a solution of the fluorescent probe in cell culture medium or PBS.
-
Wash the cells with PBS and then incubate them with the probe solution for a specific time and at a specific temperature.
-
-
Washing:
-
Wash the cells with PBS to remove any unbound probe.
-
-
Imaging:
-
Mount the dish or slide on the CLSM.
-
Excite the probe with the appropriate laser line and collect the emission using a suitable filter set.
-
Capture images of the cells.
-
-
Co-localization (Optional):
-
If desired, co-stain the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) or a nuclear stain like DAPI to determine the subcellular localization of the probe.
-
-
Image Analysis:
-
Analyze the captured images to determine the probe's distribution within the cells.
-
Signaling Pathways and Mechanisms
The primary mechanism of action for photosensitizers in PDT involves the generation of reactive oxygen species (ROS), which can induce cell death through apoptosis or necrosis. The photophysical processes are often depicted using a Jablonski diagram.
Upon light absorption, the photosensitizer is excited from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). From the triplet state, the photosensitizer can initiate two types of photochemical reactions:
-
Type I: The photosensitizer reacts directly with a substrate, such as a biological molecule, via electron transfer to produce radical ions, which can then react with oxygen to form other ROS like superoxide and hydroxyl radicals.
-
Type II: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The generated ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately cell death.
Conclusion
While the specific photophysical applications of 4-nitro-9,10-phenanthrenedione derivatives are yet to be extensively explored, the foundational knowledge of the 9,10-phenanthrenedione core and the predictable electronic influence of the nitro group suggest a promising area for research. The protocols and theoretical background provided in these application notes are intended to serve as a valuable resource for scientists and researchers aiming to investigate these compounds as novel photosensitizers for photodynamic therapy and as probes for bioimaging. Further research is warranted to synthesize and characterize these derivatives to fully elucidate their potential in these fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-9,10-phenanthrenedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-nitro-9,10-phenanthrenedione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-nitro-9,10-phenanthrenedione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete nitration reaction. 2. Decomposition of the starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Ensure the use of concentrated nitric and sulfuric acids. Increase reaction time cautiously while monitoring progress by TLC. 2. Avoid excessive heating. The nitration of phenanthrenequinone can be exothermic; maintain controlled cooling. 3. Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. 4. Utilize column chromatography with a suitable solvent system (e.g., toluene or dichloromethane) for efficient separation of isomers and impurities. |
| Formation of Multiple Products (Isomers) | 1. Nitration of 9,10-phenanthrenequinone can lead to a mixture of 2-nitro and 4-nitro isomers. The regioselectivity is influenced by reaction conditions. | 1. Precise temperature control is crucial. Lower temperatures generally favor the formation of the 4-nitro isomer. 2. The ratio of nitric acid to sulfuric acid can influence isomer distribution. A higher proportion of sulfuric acid may enhance the formation of the nitronium ion and affect regioselectivity. 3. Isomers can be separated by fractional crystallization or column chromatography. |
| Formation of Dark Tar-like Byproducts | 1. Over-nitration leading to dinitro or trinitro products. 2. Oxidation and decomposition of the aromatic ring under harsh acidic conditions. | 1. Use a stoichiometric amount of nitric acid. Add the nitrating agent dropwise to a solution of the phenanthrenequinone to maintain control over the reaction. 2. Keep the reaction temperature low and the reaction time as short as possible while ensuring complete consumption of the starting material. 3. Pouring the reaction mixture into ice-water immediately after the reaction is complete can help to quench the reaction and precipitate the product, minimizing degradation. |
| Difficulty in Product Purification | 1. Similar polarities of the 2-nitro and 4-nitro isomers. 2. Presence of unreacted starting material and dinitro byproducts. | 1. Employ careful column chromatography on silica gel. A non-polar eluent system, such as toluene or a mixture of hexane and ethyl acetate, may provide good separation. 2. Monitor the separation closely using TLC. 3. Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can be used to further purify the desired isomer after chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-nitro-9,10-phenanthrenedione?
The most established method is the direct nitration of 9,10-phenanthrenequinone using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenanthrenequinone skeleton.
Q2: How can I improve the regioselectivity to favor the 4-nitro isomer over the 2-nitro isomer?
Controlling the reaction temperature is a key factor in influencing the regioselectivity of the nitration. Lower reaction temperatures, typically between 0 °C and 5 °C, have been reported to favor the formation of the 4-nitro isomer. The rationale is that the kinetically controlled product (2-nitro) is formed faster at higher temperatures, while the thermodynamically more stable product (4-nitro) is favored at lower temperatures.
Q3: What are the potential side products in this reaction?
The primary side product is the 2-nitro-9,10-phenanthrenequinone isomer. Additionally, over-nitration can lead to the formation of dinitro- and trinitro-phenanthrenequinones. Under harsh conditions, oxidative degradation of the phenanthrene ring can also occur, resulting in complex mixtures and tar formation.
Q4: What is a suitable method for purifying the crude product?
A combination of techniques is often necessary for effective purification.
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Work-up: After the reaction, the mixture is typically poured onto ice to precipitate the crude nitro-phenanthrenequinones. The precipitate is then filtered, washed with water to remove excess acid, and dried.
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Chromatography: Column chromatography using silica gel is the most effective method for separating the 2-nitro and 4-nitro isomers. A solvent system of toluene or varying gradients of hexane and ethyl acetate can be employed.
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Recrystallization: The separated 4-nitro isomer can be further purified by recrystallization from a solvent like glacial acetic acid or ethanol to obtain a product of high purity.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, for instance, a 7:3 mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and the isomeric byproduct on a silica gel plate. The consumption of the starting material (9,10-phenanthrenequinone) and the appearance of new spots corresponding to the nitro-isomers indicate the progression of the reaction.
Experimental Protocols
Synthesis of 9,10-Phenanthrenequinone (Starting Material)
A detailed and reliable procedure for the oxidation of phenanthrene to 9,10-phenanthrenequinone can be found in Organic Syntheses. The procedure involves the oxidation of phenanthrene with chromic acid in aqueous sulfuric acid.
Synthesis of 4-Nitro-9,10-phenanthrenequinone
This protocol is based on established methods for the nitration of aromatic compounds and information derived from historical literature. Optimization may be required to achieve the desired yield and purity.
Materials:
-
9,10-Phenanthrenequinone
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Glacial Acetic Acid
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Ice
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Dichloromethane (for extraction)
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Toluene (for chromatography)
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Silica Gel (for column chromatography)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,10-phenanthrenequinone in a minimal amount of glacial acetic acid.
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Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
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Slowly add concentrated sulfuric acid to the cooled solution with stirring.
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Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
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Add the nitrating mixture dropwise to the solution of phenanthrenequinone while maintaining the temperature between 0 °C and 5 °C.
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After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete (as indicated by the consumption of the starting material), slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated crude product by vacuum filtration.
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Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
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Dry the crude product in a desiccator.
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Purify the crude product by column chromatography on silica gel using toluene as the eluent to separate the 2-nitro and 4-nitro isomers.
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Collect the fractions containing the 4-nitro-9,10-phenanthrenedione and evaporate the solvent.
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Further purify the product by recrystallization from glacial acetic acid or ethanol.
Visualizations
Caption: Workflow for the synthesis and purification of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Purification of Crude 4-Nitro-9,10-phenanthrenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-nitro-9,10-phenanthrenedione. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude 4-nitro-9,10-phenanthrenedione is a dark, oily solid. Is this normal, and how can I purify it?
A1: It is not uncommon for the crude product of nitration and oxidation reactions to be dark and impure. The coloration can be due to the presence of side-products and residual reagents. The two primary methods for purifying solid organic compounds like 4-nitro-9,10-phenanthrenedione are recrystallization and column chromatography.
Troubleshooting:
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Initial Washing: Before attempting recrystallization or chromatography, it is advisable to wash the crude product with a solvent in which the desired compound has low solubility at room temperature, while impurities are more soluble. Water is a good first choice to remove any water-soluble byproducts.
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Recrystallization: This is often the first method to try for purification. The key is to find a suitable solvent or solvent system.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more effective technique for separating the desired compound from closely related impurities.
Q2: I am having trouble finding a suitable solvent for the recrystallization of 4-nitro-9,10-phenanthrenedione. What are my options?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenanthrenequinone derivatives, a range of solvents can be effective.
Troubleshooting Solvent Selection:
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Single Solvent Systems:
-
Glacial Acetic Acid: This is a commonly used solvent for the crystallization of related compounds and is a good starting point.
-
Ethanol: Can be effective, but solubility should be tested with a small amount of crude product first.
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Toluene: Has been used for the recrystallization of similar brominated phenanthrenequinones and may be a viable option.
-
-
Solvent Pair Systems: If a single solvent is not ideal, a two-solvent system can be employed. This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is poorly soluble) until turbidity is observed.
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A potential solvent pair could be an alcohol (like ethanol) and water.[1]
-
Experimental Protocol: Recrystallization from Acetic Acid
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Place the crude 4-nitro-9,10-phenanthrenedione in an Erlenmeyer flask.
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Add a minimal amount of glacial acetic acid to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more acetic acid in small portions if necessary to achieve full dissolution at the boiling point.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold acetic acid, followed by a cold, non-polar solvent like hexane to remove residual acetic acid.
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Dry the crystals under vacuum.
Q3: My recrystallized product is still showing impurities on a TLC plate. What should I do next?
A3: If recrystallization is insufficient, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying phenanthrenequinone derivatives.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like petroleum ether or n-hexane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a 5:1 to 20:1 mixture of petroleum ether:ethyl acetate.[1]
-
Monitoring the Separation: The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10:1 petroleum ether:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude 4-nitro-9,10-phenanthrenedione in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-nitro-9,10-phenanthrenedione.
Q4: What are the common impurities I might encounter, and how can I identify them?
A4: Impurities in crude 4-nitro-9,10-phenanthrenedione typically arise from the starting materials or side reactions during synthesis.
Potential Impurities:
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Unreacted Starting Material: Depending on the synthetic route, this could be 9,10-phenanthrenedione or 4-nitrophenanthrene.[2]
-
Over-nitrated Products: Dinitro- or trinitro-phenanthrenedione isomers can form if the nitration conditions are too harsh.
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Other Isomers: Depending on the nitration method, other positional isomers of the nitro group may be present.
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Oxidation Byproducts: Incomplete oxidation can leave intermediates, while over-oxidation can lead to ring-opened products like diphenic acid derivatives.
Identification Techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude product. The pure compound should ideally appear as a single spot.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can provide detailed structural information to confirm the identity of the desired product and potentially identify impurities.
Data Presentation
| Purification Method | Key Parameters | Expected Purity Improvement |
| Recrystallization | Solvent: Glacial Acetic Acid, Ethanol, or Toluene | Moderate to High |
| Column Chromatography | Stationary Phase: Silica Gel | High |
| Mobile Phase: Petroleum Ether/Ethyl Acetate (e.g., 10:1) |
Visualizations
Caption: General workflow for the purification of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 4-Nitro-9,10-phenanthrenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-nitro-9,10-phenanthrenedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Incomplete reaction. - Inactive nitrating agent. - Incorrect reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use fresh, properly stored nitric and sulfuric acids. - Ensure the reaction is carried out at the optimal temperature, typically between 0-25 °C. Control of temperature is crucial to prevent side reactions. |
| Formation of a Mixture of Isomers (e.g., 2-nitro-9,10-phenanthrenedione) | - The nitration of 9,10-phenanthrenequinone is not completely regioselective. The electron-withdrawing nature of the quinone system deactivates the aromatic rings, but substitution can still occur at various positions. | - Optimize the reaction temperature; lower temperatures often favor the formation of specific isomers. - Vary the ratio of nitric acid to sulfuric acid to influence the concentration of the nitronium ion, which can affect regioselectivity. - Employ purification techniques such as column chromatography or fractional crystallization to separate the desired 4-nitro isomer. |
| Presence of Di-nitrated Byproducts | - Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent). | - Reduce the reaction temperature and time. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction closely by TLC to stop it once the desired mono-nitrated product is predominantly formed. |
| Formation of Dark, Tarry, or Polymeric Materials | - Over-nitration or oxidation of the phenanthrenequinone ring under harsh conditions. - Presence of impurities in the starting material. | - Use purified 9,10-phenanthrenequinone as the starting material. - Maintain a low reaction temperature. - Avoid prolonged exposure to the strong acid mixture. |
| Difficulties in Product Isolation and Purification | - Similar polarities of the isomeric products make separation by standard crystallization challenging. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.[1] - High-Performance Liquid Chromatography (HPLC) can be employed for analytical separation and may be adapted for preparative scale. - Monitor fractions by TLC to identify the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 4-nitro-9,10-phenanthrenedione?
The most common side products are other positional isomers of mono-nitrated 9,10-phenanthrenequinone, with the 2-nitro isomer being a significant byproduct. Di-nitrated products, such as 2,5-dinitro- and 2,7-dinitro-9,10-phenanthrenequinone, can also be formed, particularly under more vigorous reaction conditions.[2]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 9,10-phenanthrenequinone, and the various nitro-products will have different Rf values, allowing for visualization of the reaction's progression.
Q3: What is the role of sulfuric acid in this reaction?
Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of 9,10-phenanthrenequinone.
Q4: How can I confirm the identity and purity of the final product?
The identity and purity of 4-nitro-9,10-phenanthrenedione can be confirmed using several analytical techniques:
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: The purified product should have a sharp and distinct melting point.
-
HPLC: To assess the purity and quantify any isomeric impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, this reaction involves hazardous materials and requires strict safety measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The nitration reaction is exothermic. It is crucial to control the temperature with an ice bath to prevent the reaction from becoming too vigorous.
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-nitro-9,10-phenanthrenedione is not explicitly available in the searched literature. However, a general procedure can be adapted from the synthesis of other nitrophenanthrenequinones and general nitration methods.
General Protocol for the Nitration of 9,10-Phenanthrenequinone:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 9,10-phenanthrenequinone in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry it.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 4-nitro isomer from other byproducts.
Visualizations
Caption: Main reaction and side reactions in the synthesis of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting workflow for the synthesis of 4-nitro-9,10-phenanthrenedione.
References
Technical Support Center: 4-Nitro-9,10-phenanthrenedione Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with the synthesis of 4-nitro-9,10-phenanthrenedione. Given the limited specific literature on this particular monosubstituted product, this guide combines established principles of nitration chemistry with available data on phenanthrenequinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-nitro-9,10-phenanthrenedione?
A1: The synthesis of 4-nitro-9,10-phenanthrenedione is typically achieved through the electrophilic nitration of 9,10-phenanthrenequinone using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor mono-nitration and achieve the desired isomer.
Q2: What are the potential side products in the nitration of 9,10-phenanthrenequinone?
A2: The primary side products are other isomers of mono-nitrated phenanthrenequinone and dinitro or trinitro derivatives. Over-nitration is a significant concern and can be minimized by controlling the reaction temperature and the stoichiometry of the nitrating agent.[1] Additionally, oxidative degradation of the phenanthrenequinone ring can occur under harsh reaction conditions.
Q3: How can I purify the crude 4-nitro-9,10-phenanthrenedione product?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in petroleum ether, is often effective in separating the desired 4-nitro isomer from unreacted starting material and other nitrated byproducts. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be used for further purification.
Q4: What are the key safety precautions when working with nitrating agents?
A4: Nitrating agents, particularly mixtures of concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be conducted with careful temperature control to prevent runaway reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature is not too high. Add the nitrating agent slowly and maintain cooling. 3. Optimize the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if necessary. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-nitration leading to dinitro and trinitro compounds. 2. Formation of multiple mono-nitro isomers. | 1. Use a milder nitrating agent or reduce the amount of nitric acid. Maintain a low reaction temperature. 2. Isomeric distribution is inherent to the reaction. Optimize purification methods (e.g., column chromatography with a shallow solvent gradient) to isolate the desired 4-nitro isomer. |
| Product is Difficult to Purify | 1. Presence of closely related isomers. 2. Contamination with starting material. 3. Tarry byproducts from decomposition. | 1. Employ high-performance column chromatography or preparative TLC. Consider derivatization to aid separation, followed by regeneration of the desired product. 2. Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, adjust the stoichiometry of the nitrating agent in subsequent reactions. 3. Perform a preliminary purification step, such as washing the crude product with a non-polar solvent to remove some impurities before chromatography. |
| Inconsistent Results | 1. Variability in the concentration of nitric or sulfuric acid. 2. Inconsistent reaction temperature. 3. Presence of moisture in the reaction. | 1. Use fresh, high-purity acids and accurately measure their volumes. 2. Use a temperature-controlled bath to maintain a consistent reaction temperature. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. |
Experimental Protocols
Synthesis of 9,10-Phenanthrenequinone (Parent Compound)
This protocol is adapted from established procedures for the oxidation of phenanthrene.
Materials:
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Phenanthrene
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Chromic acid (CrO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Water
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Sodium carbonate (Na₂CO₃)
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Ethanol (95%)
Procedure:
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In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 100 g of phenanthrene, 210 g of chromic acid, and 1 L of water.
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With stirring, add 450 mL of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.
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After the addition is complete, add a mixture of 210 g of chromic acid in 500 mL of water.
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Boil the mixture under reflux for 20 minutes.
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Cool the reaction mixture to room temperature and pour it into an equal volume of water, then chill in an ice bath.
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Collect the crude precipitate by suction filtration and wash thoroughly with cold water until the washings are colorless.
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Triturate the precipitate with boiling water to remove diphenic acid, then filter.
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The crude product can be further purified by forming the bisulfite adduct and then regenerating the quinone with sodium carbonate.[2]
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Final purification can be achieved by recrystallization from 95% ethanol.[2]
| Parameter | Value |
| Yield | 44-48% |
| Melting Point | 205-208 °C (crude), 208.5-210 °C (recrystallized) |
Illustrative Protocol for the Nitration of 9,10-Phenanthrenequinone
Materials:
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9,10-Phenanthrenequinone
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Concentrated nitric acid (70%)
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Concentrated sulfuric acid (98%)
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Ice
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Deionized water
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Sodium bicarbonate (saturated solution)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid at 0 °C with stirring.
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In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the nitrating mixture dropwise to the solution of 9,10-phenanthrenequinone over 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Collect the precipitate by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
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Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by a final wash with deionized water.
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Dry the crude product in a desiccator.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
| Parameter | Illustrative Value |
| Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Expected Major Product | 4-nitro-9,10-phenanthrenedione |
| Expected Side Products | 2-nitro-9,10-phenanthrenedione, dinitro-isomers |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-nitro-9,10-phenanthrenedione.
Caption: A logical flowchart for troubleshooting common issues in 4-nitro-9,10-phenanthrenedione synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-nitro-9,10-phenanthrenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-nitro-9,10-phenanthrenedione.
Experimental Protocols
While a specific, optimized protocol for the synthesis of 4-nitro-9,10-phenanthrenedione is not widely documented, a general procedure for the nitration of aromatic compounds can be adapted. The following protocol is a representative method based on established principles of electrophilic aromatic substitution.
General Nitration Protocol for 9,10-phenanthrenedione
Materials:
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9,10-phenanthrenedione
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Distilled water
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
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Dissolution: In a round-bottom flask, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid. This should be done carefully in an ice bath to control the temperature, as the dissolution can be exothermic.
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Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 volume ratio. This process is highly exothermic and must be performed in an ice bath with gentle swirling.
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Nitration Reaction: Cool the solution of 9,10-phenanthrenedione in sulfuric acid to 0-5 °C in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenanthrenedione. The temperature should be carefully monitored and maintained below 10 °C to minimize side reactions and over-nitration.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
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Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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Purification: The crude product will likely be a mixture of isomers and unreacted starting material. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Data Presentation
Table 1: General Reaction Parameters for Aromatic Nitration
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (molar ratio) | A slight excess of nitric acid ensures complete reaction, while sulfuric acid acts as a catalyst and dehydrating agent. |
| Temperature | 0 - 10 °C | Lower temperatures favor mono-nitration and reduce the formation of byproducts from oxidation or over-nitration. |
| Reaction Time | 1 - 4 hours | Reaction time should be optimized by monitoring the consumption of the starting material via TLC. |
| Quenching | Pouring onto ice | Rapidly stops the reaction and precipitates the organic product. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC.- Gradually increase the reaction temperature in small increments (e.g., to room temperature), but be aware of the increased risk of side products.- Ensure the nitrating mixture was prepared correctly and is potent. |
| Product is soluble in the aqueous layer. | - After quenching on ice and filtration, extract the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved product. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature throughout the addition and reaction time.- Ensure the quenching process is done slowly to avoid localized heating. |
Problem 2: Formation of Multiple Products (Isomers)
| Possible Cause | Suggested Solution |
| Nitration of the phenanthrene ring system is not highly regioselective. | - The nitration of phenanthrene is known to produce a mixture of isomers. The directing effects of the dione functionality on the phenanthrene nucleus will influence the position of nitration. It is likely that 2-nitro and 4-nitro isomers are formed. - Optimize the reaction temperature; lower temperatures may favor a specific isomer.- Employ a robust purification method, such as column chromatography with a high-resolution stationary phase, to separate the desired 4-nitro isomer. |
| Over-nitration leading to dinitro products. | - Use a stoichiometric amount or only a slight excess of nitric acid.- Maintain a low reaction temperature.- Reduce the reaction time. |
Problem 3: Formation of Dark, Tarry Byproducts
| Possible Cause | Suggested Solution |
| Oxidation of the phenanthrenequinone ring. | - The combination of nitric acid and sulfuric acid is a strong oxidizing medium. - Maintain a strictly controlled low temperature.- Consider using milder nitrating agents, although this may require significant experimental development. |
| Polymerization or decomposition. | - Ensure the starting material is pure.- Avoid excessive reaction times and temperatures. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar polarity of isomers. | - Utilize high-performance column chromatography (e.g., flash chromatography) with a carefully selected eluent system. Gradient elution may be necessary.- Attempt fractional crystallization from different solvents or solvent mixtures. |
| Presence of unreacted starting material. | - If the starting material has significantly different polarity, it can be removed by column chromatography.- Optimize the reaction to drive it to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 9,10-phenanthrenedione?
A1: The directing effects of the two carbonyl groups in 9,10-phenanthrenedione are complex. Both are deactivating groups and meta-directing. However, their influence on the two different benzene rings of the phenanthrene system will vary. Based on the electronic properties, the positions meta to the carbonyl groups (positions 2, 4, 5, and 7) are the most likely sites for nitration. The formation of a mixture of 2-nitro and 4-nitro isomers is highly probable. Achieving high regioselectivity for the 4-nitro isomer may require careful optimization of reaction conditions.
Q2: Can I use other nitrating agents?
A2: While the nitric acid/sulfuric acid system is the most common, other nitrating agents could be explored to potentially improve yield or regioselectivity. These might include nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate. However, the use of these reagents would require the development of a new reaction protocol.
Q3: How can I confirm the identity and purity of my product?
A3: The identity of 4-nitro-9,10-phenanthrenedione can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Q4: What are the main safety precautions for this reaction?
A4: This reaction involves the use of highly corrosive and strong oxidizing acids. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The preparation and use of the nitrating mixture should be done with extreme caution in an ice bath to control the exothermic reaction.
Visualizations
Caption: Experimental workflow for the synthesis of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting logic for the nitration of 9,10-phenanthrenedione.
common impurities in 4-nitro-9,10-phenanthrenedione and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-9,10-phenanthrenedione. The following sections address common impurities and their removal, offering detailed experimental protocols and logical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a synthesis of 4-nitro-9,10-phenanthrenedione?
A1: Impurities in your final product can originate from two main sources: the starting material (9,10-phenanthrenedione) and byproducts formed during the nitration reaction. It is crucial to use highly pure 9,10-phenanthrenedione to minimize impurities carried over into the final product.
Q2: What are the likely impurities originating from the 9,10-phenanthrenedione starting material?
A2: If the starting 9,10-phenanthrenedione is not properly purified, it may contain unreacted phenanthrene, over-oxidation products like diphenic acid, and other polycyclic aromatic hydrocarbons present in the initial phenanthrene source.
Q3: What are the common byproducts of the nitration of 9,10-phenanthrenedione?
A3: The nitration of 9,10-phenanthrenedione can lead to the formation of several byproducts, including:
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Isomeric mononitro-phenanthrenediones: Besides the desired 4-nitro isomer, other positional isomers such as 2-nitro-9,10-phenanthrenedione can be formed.
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Polynitrated compounds: Over-nitration can result in the formation of dinitro- and trinitro-phenanthrenediones.
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Unreacted 9,10-phenanthrenedione: Incomplete nitration will leave residual starting material in the product mixture.
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Degradation products: Harsh nitration conditions (e.g., high temperatures or prolonged reaction times) can lead to the decomposition of the phenanthrenequinone core.
Q4: How can I assess the purity of my 4-nitro-9,10-phenanthrenedione sample?
A4: The purity of your sample can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of different components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of major impurities.
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Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your sample, confirming the presence of the desired product and potential byproducts.
Troubleshooting Guides
Issue 1: The final product is a mixture of isomers that are difficult to separate.
Cause: Aromatic nitration often yields a mixture of positional isomers due to the complex directing effects of the substituents on the aromatic ring.
Solution:
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Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures often favor the formation of a specific isomer.
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Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system can effectively separate the 4-nitro isomer from other positional isomers.
Issue 2: The product is contaminated with polynitrated compounds.
Cause: The reaction conditions were too harsh (e.g., excess nitrating agent, high temperature, or long reaction time), leading to the introduction of more than one nitro group.
Solution:
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Modify the Nitration Protocol: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Monitor the reaction progress closely using TLC or HPLC to stop the reaction once the desired mononitro product is predominantly formed.
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Fractional Recrystallization: Polynitrated compounds often have different solubility profiles compared to the mononitrated product. Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired 4-nitro-9,10-phenanthrenedione.
Issue 3: The presence of unreacted 9,10-phenanthrenedione in the final product.
Cause: The nitration reaction did not go to completion.
Solution:
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Adjust Reaction Parameters: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of polynitrated byproducts. Ensure the nitrating agent is of good quality and sufficient quantity.
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Purification: Unreacted starting material can often be removed by column chromatography or recrystallization.
Data Presentation
The following table provides a representative example of the purity of a crude 4-nitro-9,10-phenanthrenedione sample before and after applying recommended purification techniques.
| Compound | Crude Product (%) | After Recrystallization (%) | After Column Chromatography (%) |
| 4-Nitro-9,10-phenanthrenedione | 85.0 | 95.0 | >99.0 |
| 2-Nitro-9,10-phenanthrenedione | 8.0 | 3.5 | <0.5 |
| Dinitro-phenanthrenedione isomers | 4.0 | 1.0 | <0.1 |
| 9,10-Phenanthrenedione (unreacted) | 3.0 | 0.5 | <0.1 |
Experimental Protocols
Protocol 1: Purification of 4-Nitro-9,10-phenanthrenedione by Recrystallization
Objective: To remove impurities by exploiting differences in solubility between the desired product and contaminants.
Materials:
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Crude 4-nitro-9,10-phenanthrenedione
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Glacial acetic acid or a mixture of ethanol and water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude 4-nitro-9,10-phenanthrenedione in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent (e.g., glacial acetic acid).
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Gently heat the mixture with stirring until the solid completely dissolves.
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If using a mixed solvent system like ethanol/water, dissolve the crude product in the minimum amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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For maximum recovery, cool the flask in an ice bath for about 30 minutes.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification of 4-Nitro-9,10-phenanthrenedione by Column Chromatography
Objective: To separate the desired 4-nitro isomer from other isomers and byproducts based on their differential adsorption to a stationary phase.
Materials:
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Crude 4-nitro-9,10-phenanthrenedione
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Silica gel (60-120 mesh)
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Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis.
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Chromatography column
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Sand
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Cotton or glass wool
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Collection flasks or test tubes
Procedure:
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Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel bed.
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
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Elute the Column: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Monitor the Separation: Monitor the fractions by TLC to identify which fractions contain the pure desired product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-nitro-9,10-phenanthrenedione.
Visualizations
Caption: Workflow for the purification of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting logic for purifying 4-nitro-9,10-phenanthrenedione.
stability issues of 4-nitro-9,10-phenanthrenedione under reaction conditions
Technical Support Center: 4-Nitro-9,10-phenanthrenedione
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-nitro-9,10-phenanthrenedione under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-nitro-9,10-phenanthrenedione?
A1: The stability of 4-nitro-9,10-phenanthrenedione can be influenced by several factors, including:
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pH: As with many quinone derivatives, stability can be pH-dependent. Strongly basic or acidic conditions may lead to degradation.
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Temperature: Elevated temperatures can accelerate decomposition. When heated to decomposition, it may emit acrid smoke and fumes.[1]
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Light: Similar to other quinones, 4-nitro-9,10-phenanthrenedione may be light-sensitive, especially in solution. Photochemical reactions can lead to the formation of byproducts.
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Reducing and Oxidizing Agents: The quinone moiety is susceptible to reduction, and the nitro group can also be reduced. Strong oxidizing agents may also lead to unwanted side reactions.
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Nucleophiles: The electron-deficient aromatic ring and the carbonyl carbons are susceptible to nucleophilic attack, which can be a desired reaction or an unwanted degradation pathway depending on the conditions.
Q2: How should 4-nitro-9,10-phenanthrenedione be stored to ensure its stability?
A2: To maximize shelf life and prevent degradation, 4-nitro-9,10-phenanthrenedione should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture. For long-term storage, refrigeration is recommended.
Q3: Are there any known incompatible solvents or reagents?
A3: While specific incompatibility data for 4-nitro-9,10-phenanthrenedione is limited, based on its chemical structure, caution should be exercised with:
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Strong bases: These can catalyze decomposition or rearrangement reactions, such as the benzilic acid rearrangement observed in other nitro-phenanthrenequinones.[2]
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Strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride): These will likely reduce the quinone and/or the nitro group.
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Protic solvents at high temperatures: Some quinones can react with protic solvents at elevated temperatures.
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Primary and secondary amines: These can potentially undergo condensation reactions with the carbonyl groups.
Q4: What are the expected decomposition products of 4-nitro-9,10-phenanthrenedione?
A4: While a definitive decomposition pathway is not well-documented in the provided search results, potential degradation products could arise from:
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Reduction: Reduction of the quinone to a hydroquinone or the nitro group to an amine.
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Rearrangement: Under basic conditions, a benzilic acid rearrangement could occur, leading to a fluorenone derivative.[2]
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Ring opening: Under harsh oxidative conditions, the aromatic rings could be cleaved.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 4-nitro-9,10-phenanthrenedione.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Degradation of starting material | Verify the purity of your 4-nitro-9,10-phenanthrenedione by techniques such as NMR or LC-MS before starting the reaction. Ensure proper storage conditions have been maintained. |
| Incorrect reaction conditions | The reaction may be sensitive to temperature. Try running the reaction at a lower temperature. If the reaction is run in the presence of light, try protecting the reaction vessel with aluminum foil. |
| Presence of moisture or oxygen | If your reaction is sensitive to moisture or oxygen, ensure you are using dry solvents and an inert atmosphere. |
| Side reactions | The nitro group can be involved in side reactions. Consider using protecting groups if the nitro group is interfering with the desired transformation. |
Problem 2: The reaction mixture changes to an unexpected color (e.g., dark brown or black).
| Possible Cause | Suggested Solution |
| Decomposition/Polymerization | This often indicates decomposition or polymerization. Stop the reaction and try to isolate and characterize the colored byproduct. Consider running the reaction at a lower temperature or for a shorter duration. |
| Formation of charge-transfer complexes | Nitro-aromatic compounds can form colored charge-transfer complexes with electron-rich species. This may not necessarily indicate decomposition. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of the product. |
| Redox reactions | The quinone can undergo redox cycling, which may lead to colored radical species.[3] Ensure that you have excluded any unintended reducing or oxidizing agents. |
Problem 3: Multiple unexpected spots are observed on the TLC plate.
| Possible Cause | Suggested Solution |
| Impure starting material | Run a TLC of the starting material to check for impurities. |
| Multiple reaction pathways | The reaction conditions may be promoting multiple side reactions. Try to make the conditions more specific, for example, by using a more selective reagent or catalyst. |
| On-plate decomposition | Some compounds can decompose on the silica or alumina plate. Try using a different type of TLC plate or eluent system. |
Illustrative Stability Data
The following table provides an example of how pH can affect the stability of a similar nitro-aromatic quinone in solution over 24 hours at room temperature. This is for illustrative purposes only, as specific data for 4-nitro-9,10-phenanthrenedione was not found in the search results.
| pH of Solution | Degradation (%) | Appearance |
| 2.0 | < 1% | Clear yellow |
| 5.0 | < 1% | Clear yellow |
| 7.0 | 5% | Light yellow |
| 9.0 | 25% | Amber |
| 12.0 | 80% | Dark brown |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Assessing Stability
This protocol outlines a general method for testing the stability of 4-nitro-9,10-phenanthrenedione under specific conditions.
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Preparation of Stock Solution: Prepare a stock solution of 4-nitro-9,10-phenanthrenedione of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or THF).
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Setting up Test Conditions: Aliquot the stock solution into several vials. Adjust the conditions in each vial to the desired parameters (e.g., add acid or base to adjust pH, place in a water bath at a specific temperature, expose to a light source).
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Incubation: Incubate the vials under the specified conditions for a set period (e.g., 1, 6, 12, 24 hours). Include a control sample stored at optimal conditions (cool, dark, neutral pH).
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Analysis: At each time point, take a sample from each vial and analyze it by a suitable method such as HPLC or LC-MS.
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Quantification: Quantify the amount of remaining 4-nitro-9,10-phenanthrenedione by comparing the peak area to that of the control sample at time zero.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for experiments with 4-nitro-9,10-phenanthrenedione.
Hypothetical Decomposition Pathway
References
scale-up challenges for the production of 4-nitro-9,10-phenanthrenedione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 4-nitro-9,10-phenanthrenedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 4-nitro-9,10-phenanthrenedione.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to insufficient nitrating agent. | Ensure the correct stoichiometry of nitric acid and sulfuric acid is used. A slight excess of nitric acid may be required. |
| Reaction temperature is too low. | Monitor and maintain the reaction temperature within the optimal range (typically 0-10°C for the initial nitration step). | |
| Poor mixing in the reactor. | Ensure efficient stirring to maintain a homogenous reaction mixture, especially during the addition of the nitrating agent. | |
| Formation of Multiple Nitro Isomers | Reaction temperature is too high. | Strict temperature control is crucial to favor the formation of the desired 4-nitro isomer. Excursions above the recommended temperature can lead to the formation of other isomers. |
| Incorrect ratio of nitric acid to sulfuric acid. | The concentration of the nitronium ion (NO₂⁺), the active electrophile, is dependent on the acid mixture composition. Variations can affect regioselectivity. | |
| Presence of Dinitro and Polynitrated Byproducts | Excess of nitrating agent. | Carefully control the stoichiometry of the nitrating agent. Adding the nitric acid dropwise can help prevent localized areas of high concentration. |
| Reaction time is too long. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction once the starting material is consumed. | |
| Thermal Runaway | Rapid addition of nitrating agent. | The nitration of phenanthrene is highly exothermic. Add the nitrating agent slowly and in a controlled manner to allow for efficient heat dissipation. |
| Inadequate cooling. | Ensure the cooling system of the reactor is functioning correctly and has the capacity to handle the heat generated by the reaction, especially during scale-up. | |
| Difficult Purification | Presence of unreacted starting material and multiple isomers. | Optimize the reaction conditions to maximize the conversion of the starting material and the selectivity for the desired product. |
| Tar formation. | Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. Maintain strict temperature and time control. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution to take during the nitration of 9,10-phenanthrenedione?
A1: The most critical safety precaution is the strict control of the reaction temperature and the rate of addition of the nitrating agent. The nitration reaction is highly exothermic, and failure to control the heat generated can lead to a dangerous thermal runaway.[1] Always work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath should be readily available for emergency cooling.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched, extracted, and analyzed to determine the consumption of the starting material (9,10-phenanthrenedione) and the formation of the product.
Q3: What are the common byproducts in this reaction, and how can I minimize them?
A3: Common byproducts include other positional isomers of nitrophenanthrenedione (e.g., 2-nitro-9,10-phenanthrenedione) and polynitrated products. To minimize these, it is crucial to maintain a low reaction temperature and use the correct stoichiometry of the nitrating agent. Over-nitration can be avoided by carefully monitoring the reaction and stopping it once the starting material has been consumed.
Q4: What is a suitable solvent for the recrystallization of 4-nitro-9,10-phenanthrenedione?
A4: Glacial acetic acid or a mixture of ethanol and water are commonly used solvents for the recrystallization of nitroaromatic compounds. The choice of solvent will depend on the purity of the crude product. It is advisable to perform small-scale solubility tests to determine the optimal solvent system.
Q5: Can this reaction be performed using a continuous flow setup?
A5: Yes, continuous flow chemistry can be a safer and more efficient method for nitration reactions, especially at a larger scale. Flow reactors offer better control over reaction temperature and mixing, which can lead to higher yields and selectivity, and minimize the risk of thermal runaway.
Experimental Protocol: Synthesis of 4-Nitro-9,10-phenanthrenedione
This protocol is a representative method and may require optimization for specific laboratory conditions and scale.
Materials:
-
9,10-Phenanthrenedione
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 9,10-phenanthrenedione in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 9,10-phenanthrenedione while maintaining the reaction temperature between 0-10°C. Vigorous stirring is essential during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.
-
Drying: The purified crystals of 4-nitro-9,10-phenanthrenedione are dried in a vacuum oven.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 9,10-Phenanthrenedione | 1.0 g | 100 g |
| Glacial Acetic Acid | 20 mL | 2 L |
| Conc. H₂SO₄ | 5 mL | 500 mL |
| Conc. HNO₃ | 0.5 mL | 50 mL |
| Reaction Temperature | 0-5°C | 0-10°C |
| Addition Time | 30 min | 2-3 hours |
| Reaction Time | 2 hours | 3-4 hours |
| Typical Yield (Crude) | 75% | 70% |
| Typical Purity (after Recrystallization) | >98% | >97% |
Note: These values are for illustrative purposes and should be optimized for each specific process.
Visualizations
Caption: Experimental workflow for the synthesis of 4-nitro-9,10-phenanthrenedione.
Caption: Troubleshooting logic for addressing low product yield.
References
handling and storage best practices for 4-nitro-9,10-phenanthrenedione
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 4-nitro-9,10-phenanthrenedione. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
What is 4-nitro-9,10-phenanthrenedione?
4-Nitro-9,10-phenanthrenedione is a nitroaromatic compound, a derivative of phenanthrenequinone. It is an organic compound that is often used in chemical synthesis and research. Due to the presence of the nitro group, it has specific chemical properties that require careful handling and storage. Nitroaromatic compounds are known for their potential toxicity and reactivity.[1][2][3]
What are the primary hazards associated with 4-nitro-9,10-phenanthrenedione?
As a nitroaromatic compound, 4-nitro-9,10-phenanthrenedione should be handled with caution. The primary hazards include potential skin and eye irritation.[4] Inhalation of dust should be avoided, as it may cause respiratory irritation.[4] Aromatic nitro compounds, as a class, can be flammable, and di- and trinitro derivatives can be explosive under conditions of heat and shock.[1] While 4-nitro-9,10-phenanthrenedione is a mononitrated compound, it is prudent to handle it as a potentially energetic material.
What personal protective equipment (PPE) should be worn when handling this compound?
When handling 4-nitro-9,10-phenanthrenedione, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[5]
What are the proper storage conditions for 4-nitro-9,10-phenanthrenedione?
Proper storage is crucial to maintain the stability and integrity of 4-nitro-9,10-phenanthrenedione. It should be stored in a tightly closed container in a dry and well-ventilated area.[4] It is advisable to store it away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change | Degradation due to exposure to light, heat, or incompatible materials. | Store the compound in a dark, cool, and dry place. Ensure the container is tightly sealed. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents. |
| Poor Solubility | The compound is known to be poorly soluble in water. The chosen solvent may be inappropriate. | Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent Experimental Results | Potential degradation of the compound, impurities, or improper handling. | Use a fresh sample of the compound. Confirm the purity of the material if possible. Ensure consistent and precise handling procedures throughout the experiment. |
| Difficulty in Handling the Powder | The compound may be a fine powder, leading to dust formation and potential inhalation hazards. | Handle the compound in a well-ventilated area or a fume hood.[4] Use appropriate weighing techniques to minimize dust generation. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C14H7NO4 | [7] |
| Molecular Weight | 253.21 g/mol | N/A |
| Appearance | Crystalline Solid | [4] |
| Melting Point | 207 - 212 °C | [4] |
| Boiling Point | > 360 °C | [4] |
| Flash Point | 245 °C | [4] |
| Storage Temperature | Below +30°C | [8] |
Experimental Workflow & Troubleshooting Logic
A flowchart illustrating the experimental workflow and troubleshooting steps for using 4-nitro-9,10-phenanthrenedione.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 9,10-Phenanthrenequinone 95 84-11-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-NITRO-9,10-PHENANTHRENEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 9,10-Phenanthrenequinone CAS 84-11-7 | 807564 [merckmillipore.com]
Validation & Comparative
Spectral Analysis and Confirmation of 4-Nitro-9,10-Phenanthrenedione Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectral data used to confirm the structure of 4-nitro-9,10-phenanthrenedione, referencing the well-characterized parent compound, 9,10-phenanthrenedione. The introduction of a nitro group to the phenanthrenequinone framework induces notable shifts in the spectral data, which, when properly interpreted, provide definitive confirmation of its presence and position. This guide outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—and provides detailed experimental protocols for acquiring such data.
Comparative Spectral Data Analysis
The following tables summarize the expected and experimentally observed spectral data for 9,10-phenanthrenedione and the predicted data for 4-nitro-9,10-phenanthrenedione. These predictions are based on established principles of spectroscopy and the known effects of electron-withdrawing groups, such as the nitro moiety, on aromatic systems.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | Technique | Expected Chemical Shifts (ppm) | Key Observations and Comparison |
| 9,10-Phenanthrenedione | ¹H NMR (CDCl₃) | δ 7.50-8.20 (m, 8H) | A complex multiplet pattern is observed for the eight aromatic protons. |
| 4-Nitro-9,10-phenanthrenedione | ¹H NMR (CDCl₃) | δ 7.60-8.50 (m, 7H) | The introduction of the electron-withdrawing nitro group will deshield the adjacent protons, causing downfield shifts. The proton count will be reduced to seven. Protons nearest to the nitro group are expected to show the largest downfield shift. |
| 9,10-Phenanthrenedione | ¹³C NMR (CDCl₃) | δ 123-137 (aromatic C), δ 180 (C=O) | Multiple signals are present in the aromatic region, with the carbonyl carbons appearing significantly downfield. |
| 4-Nitro-9,10-phenanthrenedione | ¹³C NMR (CDCl₃) | δ 120-150 (aromatic C), δ 178-180 (C=O) | The carbon atom attached to the nitro group (C4) will be significantly deshielded (shifted downfield to ~150 ppm). Other aromatic carbons will also show shifts depending on their proximity to the nitro group. The carbonyl carbon chemical shifts are not expected to change significantly. |
Table 2: Comparative IR, MS, and UV-Vis Spectral Data
| Compound | Technique | Expected/Observed Values | Key Observations and Comparison |
| 9,10-Phenanthrenedione | FTIR (KBr) | ν(C=O): ~1675 cm⁻¹, ν(C=C): ~1600, 1580 cm⁻¹ | Strong carbonyl stretch is characteristic. Aromatic C=C stretching bands are also prominent. |
| 4-Nitro-9,10-phenanthrenedione | FTIR (KBr) | ν(C=O): ~1680 cm⁻¹, ν(NO₂): ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym), ν(C=C): ~1600, 1580 cm⁻¹ | The presence of strong asymmetric and symmetric stretching bands for the nitro group is the key diagnostic feature[1][2]. The carbonyl stretching frequency may shift slightly to a higher wavenumber due to the electron-withdrawing nature of the nitro group. |
| 9,10-Phenanthrenedione | Mass Spec (EI) | m/z 208 [M]⁺, 180 [M-CO]⁺, 152 [M-2CO]⁺ | The molecular ion peak is observed at m/z 208. Characteristic fragmentation involves the loss of one or two carbonyl groups[3][4]. |
| 4-Nitro-9,10-phenanthrenedione | Mass Spec (EI) | m/z 253 [M]⁺, 223 [M-NO]⁺, 207 [M-NO₂]⁺, 179 [M-NO₂-CO]⁺ | The molecular ion peak is expected at m/z 253. Fragmentation will likely involve the loss of the nitro group (NO or NO₂) and subsequent loss of carbonyl groups. |
| 9,10-Phenanthrenedione | UV-Vis (EtOH) | λ_max ~252 nm, ~283 nm | Exhibits characteristic absorption bands for the phenanthrene chromophore[4]. |
| 4-Nitro-9,10-phenanthrenedione | UV-Vis (EtOH) | λ_max ~260 nm, ~340 nm | The nitro group is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system. A new, lower energy charge-transfer band may also appear. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (4-nitro-9,10-phenanthrenedione or 9,10-phenanthrenedione) in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and nitro functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-600 nm.
-
-
Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and compare the spectra.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of 4-nitro-9,10-phenanthrenedione.
Caption: Synthetic workflow for 4-nitro-9,10-phenanthrenedione.
Caption: Experimental workflow for structural confirmation.
References
A Comparative Analysis of the Reactivity of 4-Nitro-9,10-Phenanthrenedione with Other Nitroarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-nitro-9,10-phenanthrenedione with other common nitroarenes, focusing on nucleophilic aromatic substitution (SNAr) and reduction reactions. The presence of the electron-withdrawing nitro group and the extended π-system of the phenanthrenequinone moiety significantly influences its chemical behavior. This document summarizes available quantitative data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction pathways.
I. Introduction to the Reactivity of Nitroarenes
Nitroarenes are a class of aromatic compounds characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a good leaving group. Furthermore, the nitro group itself can be readily reduced to an amino group, a transformation of significant importance in organic synthesis, particularly in the preparation of pharmaceuticals and dyes.
4-Nitro-9,10-phenanthrenedione possesses a unique electronic structure where the nitro group is attached to a phenanthrenequinone core. The quinone moiety itself is electron-withdrawing, which is expected to further enhance the reactivity of the nitro-substituted ring towards nucleophiles and facilitate the reduction of the nitro group.
II. Comparative Reactivity Data
Direct comparative kinetic data for the reactivity of 4-nitro-9,10-phenanthrenedione is scarce in the literature. However, we can infer its relative reactivity by examining related compounds and through the lens of physical organic principles such as Hammett correlations.
Nucleophilic Aromatic Substitution (SNAr)
| Compound | Relative Rate of Piperidinolysis (Ethanol, 25°C) |
| 1-Chloro-2,4-dinitrobenzene | 1 |
| 1-Chloro-4-nitrobenzene | 7 x 10⁻⁶ |
| 4-Nitro-9,10-phenanthrenedione (with a suitable leaving group) | Estimated to be significantly > 1 |
This table is illustrative. The relative rate for 4-nitro-9,10-phenanthrenedione is an educated estimation based on its electronic structure.
Reduction of the Nitro Group
The ease of reduction of a nitro group can be quantified by its reduction potential. A more positive reduction potential indicates that the compound is more easily reduced. The extended conjugation and the presence of the electron-withdrawing quinone moiety in 4-nitro-9,10-phenanthrenedione are expected to facilitate its reduction.
Data for related dinitro- and trinitrophenanthrenequinones shows that the position of the nitro groups significantly affects the electron affinity and, consequently, the ease of reduction[1].
| Compound | Half-Wave Reduction Potential (E₁/₂) (V vs. SCE in Acetonitrile) |
| 2,4,7-Trinitro-9,10-phenanthrenequinone | +0.15 |
| 3,6-Dinitro-9,10-phenanthrenequinone | -0.04 |
| 2,7-Dinitro-9,10-phenanthrenequinone | -0.10 |
| 2,5-Dinitro-9,10-phenanthrenequinone | -0.18 |
| Nitrobenzene | -1.15 |
| 4-Nitro-9,10-phenanthrenedione | Estimated to be in the range of the dinitrophenanthrenequinones |
Data for dinitro- and trinitrophenanthrenequinones from[1]. The value for nitrobenzene is a typical literature value for comparison. The value for 4-nitro-9,10-phenanthrenedione is an estimation.
III. Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a nitroarene with a nucleophile, such as an amine.
Materials:
-
Nitroarene (e.g., 1-chloro-2,4-dinitrobenzene as a model)
-
Nucleophile (e.g., morpholine)
-
Solvent (e.g., ethanol, DMSO)
-
Base (optional, e.g., triethylamine)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve the nitroarene (1.0 eq) in the chosen solvent in the round-bottom flask.
-
Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine salt, a base (1.1 eq) may be required to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Reduction of a Nitroarene to an Amine
This protocol outlines a common method for the reduction of a nitro group using a metal catalyst and a hydrogen source.
Materials:
-
Nitroarene (e.g., 4-nitrophenol as a model)
-
Reducing agent (e.g., sodium borohydride, NaBH₄)
-
Catalyst (e.g., gold nanoparticles, Pd/C)
-
Solvent (e.g., water, ethanol)
-
Reaction vessel (e.g., beaker or flask with a magnetic stirrer)
-
UV-Vis spectrophotometer for reaction monitoring
Procedure:
-
Prepare an aqueous solution of the nitroarene (e.g., 1 x 10⁻⁴ M 4-nitrophenol).[2]
-
Add the catalyst to the solution.[2]
-
Initiate the reaction by adding a freshly prepared aqueous solution of the reducing agent (e.g., 1 x 10⁻³ M NaBH₄).[2]
-
Monitor the reaction progress by observing the change in the UV-Vis spectrum. For the reduction of 4-nitrophenol, the disappearance of the peak for the 4-nitrophenolate ion at around 400 nm and the appearance of the peak for 4-aminophenol at around 300 nm indicates the progress of the reaction.[2][3][4]
-
The reaction is typically complete within minutes at room temperature.
-
The product can be extracted with an organic solvent after adjusting the pH of the solution.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for nucleophilic aromatic substitution and the catalytic reduction of a nitro group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Simplified mechanism for the catalytic reduction of a nitroarene.
V. Conclusion
4-Nitro-9,10-phenanthrenedione is a highly reactive nitroarene due to the combined electron-withdrawing effects of the nitro group and the phenanthrenequinone core. While direct quantitative comparisons with simpler nitroarenes are limited, it is evident that its reactivity in nucleophilic aromatic substitution is significantly enhanced, likely surpassing that of dinitrobenzenes. Similarly, its reduction to the corresponding amine is expected to be more facile than that of mononitroarenes, as suggested by the reduction potentials of related polynitro-phenanthrenequinones. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this and other nitroaromatic compounds. Further kinetic studies on 4-nitro-9,10-phenanthrenedione are warranted to provide a more precise quantitative understanding of its reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitro-9,10-phenanthrenedione Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and potential biological implications of 4-nitro-9,10-phenanthrenedione and its isomers.
This guide provides a comparative overview of the properties of 4-nitro-9,10-phenanthrenedione and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available quantitative data, outlines general experimental protocols for synthesis and characterization, and visualizes key chemical and biological pathways. Due to the limited availability of direct comparative studies in the public domain, this guide synthesizes information from various sources and includes predicted data where experimental values are unavailable.
Physicochemical Properties
The position of the nitro group on the phenanthrenequinone scaffold is expected to influence the physicochemical properties of the isomers. The following table summarizes available experimental and predicted data for the parent compound, 9,10-phenanthrenedione, and its 4-nitro isomer. Data for the 1-nitro, 2-nitro, and 3-nitro isomers are less readily available and are therefore largely based on predictions or are not included.
| Property | 9,10-Phenanthrenedione | 4-Nitro-9,10-phenanthrenedione | 1-, 2-, 3-Nitro-9,10-phenanthrenedione |
| CAS Number | 84-11-7[1] | 13292-03-0[2] | 2-nitro: 604-95-5, 3-nitro: 62896-78-0, 1-nitro: N/A |
| Molecular Formula | C₁₄H₈O₂[1] | C₁₄H₇NO₄[2] | C₁₄H₇NO₄ |
| Molecular Weight | 208.21 g/mol [1] | 253.21 g/mol [2] | 253.21 g/mol |
| Melting Point (°C) | 206-207[1] | No experimental data available | 2,7-dinitro isomer: 302-304[3] |
| Boiling Point (°C) | ~360[1] | 474.3 (Predicted)[2] | No experimental data available |
| Density (g/cm³) | 1.405 at 22 °C[1] | 1.481 (Predicted)[2] | No experimental data available |
| Solubility in water | 0.4 mg/mL[1] | Predicted to be low | Predicted to be low |
| LogP | 2.52[1] | 3.164 (Predicted)[2] | No experimental data available |
| Appearance | Orange-red solid[1] | No experimental data available | 2,7-dinitro isomer: Light yellow to yellow solid[3] |
Note: The data for the di-nitro isomer is included to provide some context for the properties of nitrated phenanthrenequinones. The lack of comprehensive experimental data for all mono-nitro isomers highlights a research gap in the characterization of these compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of nitro-9,10-phenanthrenedione isomers. These are based on common organic chemistry techniques and information gathered on related compounds.
1. Synthesis of Nitro-9,10-phenanthrenedione Isomers via Electrophilic Nitration
This protocol describes a general method for the nitration of 9,10-phenanthrenedione, which is expected to yield a mixture of isomers.
-
Materials: 9,10-phenanthrenedione, fuming nitric acid, concentrated sulfuric acid, glacial acetic acid, ice bath, round-bottom flask, magnetic stirrer, separation funnel, filtration apparatus, silica gel for column chromatography, and appropriate solvents for chromatography (e.g., hexane, ethyl acetate).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid.
-
Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Separate the different isomers using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions corresponding to each isomer and remove the solvent under reduced pressure to obtain the purified products.
-
2. Characterization of Isomers
The purified isomers can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, splitting patterns, and integration of the proton signals will help to determine the position of the nitro group on the aromatic rings.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments, further confirming the isomeric structure.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Characteristic peaks for the carbonyl groups (C=O) of the quinone system and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) should be observed.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of each isomer using a suitable mass spectrometry technique (e.g., GC-MS or LC-MS). The molecular ion peak should correspond to the calculated molecular weight of the nitro-9,10-phenanthrenedione.
-
Visualizations
The following diagrams illustrate the general synthesis workflow and a proposed mechanism of biological action relevant to these compounds.
Caption: General workflow for the synthesis and separation of nitro-9,10-phenanthrenedione isomers.
Caption: Proposed redox cycling mechanism for phenanthrenequinones leading to oxidative stress.
Biological Activity and Drug Development Implications
While specific comparative data on the biological activities of the 4-nitro-9,10-phenanthrenedione isomers are scarce, the parent compound, 9,10-phenanthrenequinone, is a known environmental pollutant found in diesel exhaust particles and is recognized for its cytotoxicity. The primary mechanism of its toxicity is believed to be through redox cycling, where it undergoes reduction to a semiquinone radical by cellular enzymes. This radical can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone. This process generates reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and ultimately apoptosis.
The introduction of a nitro group, a strong electron-withdrawing group, onto the phenanthrenequinone structure is likely to modulate its redox potential and, consequently, its biological activity. The position of the nitro group would be expected to fine-tune these properties. For drug development professionals, understanding these structure-activity relationships is crucial. The cytotoxic nature of these compounds could be harnessed for developing novel anticancer agents, provided that selectivity for cancer cells can be achieved. Further research is warranted to synthesize and screen the individual isomers for their cytotoxic profiles against various cancer cell lines and to elucidate their specific mechanisms of action. This would provide a foundation for the rational design of more potent and selective therapeutic agents.
References
A Comparative Guide to the Analytical Profile of 4-nitro-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 4-nitro-9,10-phenanthrenedione and its relevant alternatives. Due to the limited availability of experimental data for 4-nitro-9,10-phenanthrenedione, this guide incorporates a combination of predicted data for the target compound and experimental data for closely related analogues, primarily the parent compound 9,10-phenanthrenequinone, and its 2-nitro and 3-nitro isomers. This approach allows for a foundational understanding of its expected analytical characteristics.
Physicochemical Properties
A comparison of key physicochemical properties provides a preliminary basis for differentiating these compounds.
| Property | 4-nitro-9,10-phenanthrenedione | 9,10-Phenanthrenequinone | 2-nitro-9,10-phenanthrenedione | 3-nitro-9,10-phenanthrenedione |
| Molecular Formula | C₁₄H₇NO₄[1] | C₁₄H₈O₂[2] | C₁₄H₇NO₄ | C₁₄H₇NO₄[3] |
| Molecular Weight | 253.21 g/mol [1] | 208.22 g/mol [2] | 253.21 g/mol | 253.21 g/mol [3] |
| Melting Point (°C) | Not available | 209-212[4] | Not available | Not available |
| Boiling Point (°C) | Not available | 360[2] | Not available | Not available |
| Appearance | Not available | Orange solid[2] | Not available | Not available |
Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. Below is a comparative summary of expected and observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data:
| Compound | Expected Chemical Shifts (ppm) and Splitting Patterns |
| 4-nitro-9,10-phenanthrenedione | Protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. Complex splitting patterns are expected due to spin-spin coupling between adjacent protons. |
| 9,10-Phenanthrenequinone | Symmetrical molecule, resulting in a simpler spectrum with characteristic multiplets in the aromatic region. |
| 2-nitro-9,10-phenanthrenedione | Asymmetrical substitution will lead to a more complex spectrum with distinct signals for each aromatic proton. |
| 3-nitro-9,10-phenanthrenedione | Similar to the 2-nitro isomer, a complex spectrum is anticipated due to the lack of symmetry. |
Expected ¹³C NMR Data:
| Compound | Expected Chemical Shift Ranges (ppm) |
| 4-nitro-9,10-phenanthrenedione | Carbonyl carbons (C=O) are expected in the 170-180 ppm region. Aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. |
| 9,10-Phenanthrenequinone | Carbonyl carbons around 178 ppm. Aromatic carbons in the 124-136 ppm range. |
| 2-nitro-9,10-phenanthrenedione | A wider range of aromatic carbon signals is expected due to the asymmetry introduced by the nitro group. The carbon bearing the nitro group will be downfield. |
| 3-nitro-9,10-phenanthrenedione | Similar to the 2-nitro isomer, with distinct chemical shifts for all aromatic carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule. The key vibrational frequencies for these compounds are associated with the carbonyl (C=O) and nitro (NO₂) groups.
| Functional Group | 4-nitro-9,10-phenanthrenedione (Expected) | 9,10-Phenanthrenequinone (Observed) | 2-nitro & 3-nitro Isomers (Expected) |
| C=O Stretch | ~1680-1700 cm⁻¹ | ~1675 cm⁻¹ | ~1680-1700 cm⁻¹ |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450, 1595 cm⁻¹ | ~1450-1600 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1520-1560 cm⁻¹ | Not Applicable | ~1520-1560 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1340-1380 cm⁻¹ | Not Applicable | ~1340-1380 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, which can be useful for structural elucidation.[6][7]
Predicted and Observed m/z Values:
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 4-nitro-9,10-phenanthrenedione | 253 (Predicted) | Loss of NO₂ (m/z 207), Loss of CO (m/z 225), further fragmentation of the phenanthrene core. |
| 9,10-Phenanthrenequinone | 208 (Observed)[8] | 180 (M-CO), 152 (M-2CO)[9] |
| 2-nitro-9,10-phenanthrenedione | 253 (Expected) | Similar to the 4-nitro isomer, with characteristic losses of NO₂ and CO. |
| 3-nitro-9,10-phenanthrenedione | 253 (Expected) | Similar fragmentation pattern to other nitro isomers. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for conjugated systems. The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromic groups. For organic compounds, this technique can aid in both qualitative and quantitative analysis.[10]
| Compound | Expected λ_max (nm) |
| 4-nitro-9,10-phenanthrenedione | Expected to have multiple absorption bands in the UV region, with a potential shift to longer wavelengths compared to the parent quinone due to the nitro group. A weak n→π* transition from the carbonyl groups at longer wavelengths is also possible. |
| 9,10-Phenanthrenequinone | Typically shows absorptions around 252 nm and 283 nm.[9] |
| 2-nitro-9,10-phenanthrenedione | The position of the nitro group is expected to influence the electronic transitions, likely causing a bathochromic (red) shift compared to the unsubstituted quinone. |
| 3-nitro-9,10-phenanthrenedione | Similar to the 2-nitro isomer, a shift in the absorption maxima is expected. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical data. Below are general protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[11]
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum of absorbance versus wavelength is analyzed to determine the wavelength(s) of maximum absorption (λ_max).
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the typical workflows for compound characterization.
Caption: General workflow for the analytical characterization of a solid organic compound.
Caption: Logical relationship of spectroscopic data to structural elucidation.
References
- 1. 4-NITRO-9,10-PHENANTHRENEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 3. 3-Nitrophenanthrene-9,10-dione (62896-78-0) for sale [vulcanchem.com]
- 4. 9,10-Phenanthrenequinone 95 84-11-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. 9,10-Phenanthrenedione [webbook.nist.gov]
- 9. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ej-eng.org [ej-eng.org]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Biological Activity of 4-Nitro-9,10-phenanthrenedione and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-nitro-9,10-phenanthrenedione and similar compounds. Due to the limited publicly available data on the specific biological activities of 4-nitro-9,10-phenanthrenedione, this guide establishes a baseline for comparison by examining the well-documented activities of its parent compound, 9,10-phenanthrenequinone, and other relevant derivatives. The inclusion of a nitro functional group is known to significantly modulate the biological effects of aromatic compounds, often enhancing their cytotoxic properties.
Introduction to Phenanthrenequinones and Their Biological Significance
Phenanthrenequinones are a class of polycyclic aromatic hydrocarbons characterized by a phenanthrene skeleton with two ketone groups. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[1] Many naturally occurring phenanthrenes have been isolated from various plant species, particularly in the Orchidaceae family, and have been traditionally used in medicine.[1] The biological activity of phenanthrene derivatives is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interfere with cellular signaling pathways, ultimately leading to apoptosis.[2][3]
Biological Activity of 9,10-Phenanthrenequinone: The Parent Compound
9,10-Phenanthrenequinone (9,10-PQ), the parent compound of 4-nitro-9,10-phenanthrenedione, is the most extensively studied derivative. It is a known environmental pollutant found in diesel exhaust particles and has been shown to exhibit significant cytotoxicity in various in vitro and in vivo models.[1][2]
The primary mechanism of 9,10-PQ-induced cytotoxicity involves its ability to undergo redox cycling. In this process, the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals. This initiates a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide and hydroxyl radicals.[3] This increase in intracellular ROS leads to oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins, and ultimately triggering apoptotic cell death.[2] Studies have shown that 9,10-PQ can induce apoptosis in various cancer cell lines, including human T-lymphoma (MOLT-4) cells, by activating caspases and disrupting the mitochondrial membrane potential.[2]
Comparative Cytotoxicity of Phenanthrenequinone Derivatives
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 9,10-Phenanthrenequinone | 9,10-dioxophenanthrene | Human T-lymphoma (MOLT-4) | Not specified, induces apoptosis | [2] |
| Bovine aortic endothelial cells | ~0.6 (inhibition of NO formation) | [2] | ||
| Denbinobin | 5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinone | Human promyelocytic leukemia (HL-60) | 4.7 | [4] |
| Calanquinone A | 3-methoxy-1,4-phenanthrenequinone derivative | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [4][5] |
| Annoquinone A | Aza-phenanthrenequinone derivative | Nasopharyngeal carcinoma (KB) | 0.16 µg/mL | [6] |
| Spiranthesphenanthrine A | 9,10-dihydrophenanthrene derivative | Mouse melanoma (B16-F10) | 19.0 ± 7.3 | [7] |
| Compound 48 | 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Melanoma | 2.59 ± 0.11 | [7] |
The Role of the Nitro Group in Modulating Biological Activity
The introduction of a nitro group to an aromatic scaffold is a common strategy in medicinal chemistry to enhance biological activity, particularly in the development of anticancer agents.[8] Nitroaromatic compounds can be bioreduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects through various mechanisms, including DNA adduction and the generation of oxidative stress. While direct experimental evidence for 4-nitro-9,10-phenanthrenedione is pending, the presence of the electron-withdrawing nitro group is anticipated to influence its redox potential, potentially enhancing its capacity for ROS generation compared to the parent compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of phenanthrenequinone cytotoxicity.
Cell Viability Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-nitro-9,10-phenanthrenedione, 9,10-phenanthrenequinone) in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The generation of intracellular ROS can be detected using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compounds as described in the MTT assay protocol.
-
DCFH-DA Staining: After the desired treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Cell Staining: Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Cellular Mechanisms and Experimental Design
Caption: Proposed signaling pathway for phenanthrenequinone-induced cytotoxicity.
Caption: General experimental workflow for assessing biological activity.
Conclusion
While direct experimental data on the biological activity of 4-nitro-9,10-phenanthrenedione is currently limited, a comparative analysis based on its parent compound, 9,10-phenanthrenequinone, and other structurally related derivatives suggests a strong potential for significant cytotoxic and pro-apoptotic activities. The presence of the nitro group is hypothesized to enhance these effects. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to initiate and conduct comprehensive studies on this promising compound. Further investigation is warranted to fully elucidate the biological profile of 4-nitro-9,10-phenanthrenedione and to determine its potential as a novel therapeutic agent.
References
- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 4-Nitro-9,10-Phenanthrenedione and its Alternatives in Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the realm of photoredox catalysis and organic synthesis, 9,10-phenanthrenequinone (PQ) and its derivatives have emerged as potent organocatalysts. This guide provides a comparative analysis of 4-nitro-9,10-phenanthrenedione and its alternatives, focusing on their performance in specific applications, supported by available experimental data and detailed methodologies.
While direct comparative performance data for 4-nitro-9,10-phenanthrenequinone is limited in publicly accessible literature, its efficacy can be inferred from studies on structurally similar derivatives bearing electron-withdrawing groups. The nitro group at the 4-position is strongly electron-withdrawing, a characteristic that significantly influences the electronic properties and, consequently, the catalytic activity of the phenanthrenequinone scaffold. This analysis will draw parallels from a well-studied analog, 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3), to provide a comprehensive comparison with the parent 9,10-phenanthrenequinone (PQ) and other catalytic systems.
Photocatalytic Oxidation of Secondary Alcohols: A Comparative Analysis
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The performance of phenanthrenequinone-based photocatalysts in this application highlights the impact of substituents on their reactivity and mechanistic pathways.
A key study compared the photocatalytic efficiency of the standard 9,10-phenanthrenequinone (PQ) with the electron-deficient 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3) in the oxidation of various secondary alcohols.[1][2][3] The results demonstrate that the introduction of strong electron-withdrawing trifluoromethyl groups significantly enhances the catalyst's performance, particularly for electron-deficient substrates.[1][3] Given that the nitro group is also a potent electron-withdrawing group, it is anticipated that 4-nitro-9,10-phenanthrenedione would exhibit similarly enhanced reactivity compared to the unsubstituted PQ.
Table 1: Comparison of Photocatalyst Performance in the Oxidation of 1-Phenylethanol
| Photocatalyst | Substrate | Product | Reaction Time | Yield (%) | Reference |
| 9,10-Phenanthrenequinone (PQ) | 1-Phenylethanol | Acetophenone | 30 min | 15 | [1] |
| 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3) | 1-Phenylethanol | Acetophenone | 30 min | 94 | [1] |
The superior performance of PQ-CF3 is attributed to a shift in the reaction mechanism. While PQ tends to favor a single-electron transfer (SET) pathway, the electron-deficient PQ-CF3 operates through a more efficient hydrogen atom transfer (HAT) mechanism for a broader range of substrates.[1][3] This mechanistic divergence allows PQ-CF3 to overcome the slower reaction rates observed with PQ when oxidizing electron-deficient alcohols.
Experimental Protocol: Photocatalytic Oxidation of 1-Phenylethanol
The following is a representative experimental protocol adapted from the study of PQ-CF3:[1]
-
Reaction Setup: A solution of 1-phenylethanol (0.1 mmol), the photocatalyst (9,10-phenanthrenequinone or a derivative, 10 mol%), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a 5:1 mixture of acetonitrile and water (1 mL) is prepared in a reaction vial.
-
Irradiation: The reaction mixture is stirred and irradiated with a 5W white LED light source at room temperature.
-
Monitoring: The progress of the reaction is monitored by taking aliquots at specific time intervals and analyzing them by 1H NMR spectroscopy to determine the yield of acetophenone.
-
Work-up: Upon completion, the reaction mixture is concentrated, and the product is purified by silica gel column chromatography.
Applications in Carbon-Carbon Bond Formation
Phenanthrenequinones also serve as effective catalysts in C-C bond-forming reactions, such as the Friedel-Crafts reaction. These reactions are crucial for the synthesis of complex organic molecules, including many pharmaceutical compounds.
In an organocatalyzed enantioselective Friedel-Crafts reaction between phenanthrenequinones and indoles, various substituted phenanthrenequinones were utilized.[4][5] While this study did not include 4-nitro-9,10-phenanthrenedione, it demonstrated that the electronic nature of the substituents on the phenanthrenequinone ring influences the reactivity and stereoselectivity of the reaction.
Experimental Protocol: Organocatalytic Friedel-Crafts Reaction
The following is a generalized experimental protocol based on the enantioselective Friedel-Crafts reaction of phenanthrenequinones:[4][5]
-
Reactant Preparation: To a solution of the phenanthrenequinone (0.10 mmol) and the indole (0.70 mmol) in a suitable solvent such as dichloromethane (1 mL), the chiral organocatalyst (e.g., (S,S)-dimethylaminocyclohexyl-squaramide, 10 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the desired product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Synthesis of Polysubstituted Quinolines
Visible-light-excited 9,10-phenanthrenequinone has been successfully employed as a photocatalyst for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines.[6][7] This method offers a mild and efficient route to a class of compounds with significant biological and pharmaceutical relevance. The proposed mechanism involves a single-electron transfer from the imine to the excited state of PQ, initiating a radical cascade that leads to the final quinoline product.[7]
Experimental Protocol: Synthesis of Polysubstituted Quinolines
A representative experimental procedure for the photocatalytic synthesis of quinolines is as follows:[7]
-
Reaction Mixture: In a reaction vessel, the 2-vinylarylimine (0.1 mmol), 9,10-phenanthrenequinone (5 mol%), and a base (e.g., MgCO3, 1.5 equiv) are combined in a solvent such as dichloromethane (1 mL).
-
Irradiation: The mixture is irradiated with blue LEDs at room temperature under an oxygen atmosphere for a designated time (e.g., 1-15 hours).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted quinoline.
Conclusion
The introduction of a 4-nitro group to the 9,10-phenanthrenequinone scaffold is expected to significantly enhance its performance as a photocatalyst, particularly in oxidation reactions. This enhancement is attributed to the strong electron-withdrawing nature of the nitro group, which favors a highly efficient hydrogen atom transfer mechanism. While direct comparative data for 4-nitro-9,10-phenanthrenequinone is scarce, the performance of its trifluoromethyl-substituted analog provides compelling evidence for its potential as a superior catalyst compared to the unsubstituted 9,10-phenanthrenequinone. Further experimental studies are warranted to fully elucidate the catalytic capabilities of 4-nitro-9,10-phenanthrenequinone and to explore its applications in a broader range of organic transformations. The detailed experimental protocols provided herein offer a solid foundation for researchers to investigate and utilize this promising class of organocatalysts.
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective Friedel-Crafts Reaction of Phenanthrenequinones and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Nitro-9,10-Phenanthrenedione: A Guide to Computational and Experimental Properties for Drug Development Professionals
This guide provides a comparative analysis of 4-nitro-9,10-phenanthrenedione, a derivative of the polycyclic aromatic hydrocarbon 9,10-phenanthrenequinone. For researchers, scientists, and drug development professionals, this document outlines its computational and experimental properties, offers a comparison with relevant alternatives, and provides detailed experimental protocols. The cytotoxic potential of phenanthrenequinones, often linked to the generation of reactive oxygen species, makes them a subject of interest in toxicology and pharmacology.
Computational Modeling of Phenanthrenequinone Properties
For instance, quantum-chemical calculations have been performed on charge-transfer complexes of various 9,10-phenanthrenequinone nitro derivatives.[1][2][3] These studies utilize DFT to determine geometries, frontier molecular orbital energies (HOMO-LUMO gaps), and the degree of charge transfer in these complexes, which are crucial for predicting their reactivity and electronic properties.[4] A study on 1,3,6-trinitro-9,10-phenanthrenequinone, for example, employed DFT to elucidate its strong acceptor properties in such complexes.[4]
Table 1: Comparison of Computational Approaches for Phenanthrenequinone Derivatives
| Compound/System | Computational Method | Basis Set | Key Properties Calculated | Reference |
| 1,3,6-Trinitro-9,10-phenanthrenequinone Complexes | Density Functional Theory (DFT) | Not Specified | Geometries, Frontier Orbital Energies, Charge Transfer | [4] |
| 2,4,7-Trinitro-9,10-phenanthrenequinone Complexes | Density Functional Theory (DFT) | Not Specified | Formation Energies, Interplanar Distances, Charge Transfer | [1] |
| Substituted Quinones in Aqueous Solution | Density Functional Theory (DFT) - B3LYP | Not Specified | Free Energies of Redox Reactions, Electrode Potentials | No specific reference found |
Experimental Validation and Comparison with Alternatives
Detailed experimental characterization of 4-nitro-9,10-phenanthrenedione is limited in peer-reviewed literature; however, data from chemical suppliers and comparison with its parent compound and another bioactive phenanthrenequinone, denbinobin, can provide valuable insights.
Table 2: Physicochemical Properties of 4-Nitro-9,10-Phenanthrenedione and Alternatives
| Property | 4-Nitro-9,10-phenanthrenedione | 9,10-Phenanthrenedione (Unsubstituted) | Denbinobin |
| CAS Number | 13292-03-0[5][6] | 84-11-7[7][8] | 82526-36-1[9] |
| Molecular Formula | C₁₄H₇NO₄[5] | C₁₄H₈O₂[8] | C₁₆H₁₂O₅[9] |
| Molecular Weight | 253.21 g/mol [5] | 208.21 g/mol [8] | 284.26 g/mol [9] |
| Appearance | Not Specified | Orange-red solid[8] | Not Specified |
| Melting Point | Not Specified | 209-212 °C[7] | Not Specified |
| Boiling Point | 474.3 °C at 760 mmHg | ~360 °C[8] | Not Specified |
| Density | 1.481 g/cm³ | 1.405 g/cm³ at 22 °C[8] | Not Specified |
| LogP | 3.164 | 2.52[8] | 2.5[9] |
Note: Data for 4-Nitro-9,10-phenanthrenedione is primarily from chemical supplier databases, as comprehensive experimental validation in peer-reviewed literature is scarce. Sigma-Aldrich, a supplier of this compound, explicitly states that they do not collect analytical data for it.[5]
Cytotoxicity Comparison
The biological activity of phenanthrenequinones is a critical aspect of their evaluation for drug development. Denbinobin, a naturally occurring phenanthrenequinone, has been extensively studied for its cytotoxic effects against various cancer cell lines.
Table 3: In Vitro Cytotoxicity (IC₅₀) of Denbinobin Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SNU-484 | Gastric Cancer | 7.9 | [10][11] |
| SK-Hep-1 | Hepatocarcinoma | 16.4 | [10][11] |
| HeLa | Cervical Cancer | 22.3 | [10][11] |
| A549 | Lung Adenocarcinoma | 1-20 (Concentration-dependent cell death) | [12] |
Signaling Pathway: Redox Cycling and ROS Generation
A primary mechanism of phenanthrenequinone-induced cytotoxicity is through redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This pathway is a critical consideration in the evaluation of these compounds.
Caption: Redox cycling of 9,10-phenanthrenequinone leading to ROS production.
Experimental Protocols
General Synthesis of Nitro-Phenanthrenequinones
The synthesis of nitro-phenanthrenequinones can be achieved through the nitration of the parent phenanthrenequinone.[13]
Materials:
-
Phenanthrene-9,10-dione
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, dimethylformamide)
Procedure:
-
Cool a mixture of concentrated sulfuric acid in a round bottom flask using an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture.
-
Dissolve phenanthrene-9,10-dione in a minimal amount of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the phenanthrenequinone solution, maintaining a low temperature (e.g., 0-5°C) to control the reaction and regioselectivity.[13]
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Dry the purified product under vacuum.
Characterization of Phenanthrenequinones
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory. The presence of characteristic carbonyl (C=O) and nitro (NO₂) group stretching frequencies confirms the structure.
Mass Spectrometry (MS):
-
Obtain high-resolution mass spectra (HRMS) using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa, SNU-484)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound (e.g., 4-nitro-9,10-phenanthrenedione) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture plates or coverslips
-
PBS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Wash the cells with warm PBS or serum-free medium.
-
Load the cells with DCFH-DA solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
-
Quantify the relative change in fluorescence as an indicator of ROS production.
This guide serves as a foundational resource for the investigation of 4-nitro-9,10-phenanthrenedione. Further dedicated experimental and computational studies are warranted to fully elucidate its properties and potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-NITRO-9,10-PHENANTHRENEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 9,10-Phenanthrenedione, 4-nitro- | CAS#:13292-03-0 | Chemsrc [chemsrc.com]
- 7. 9,10-Phenanthrenequinone 95 84-11-7 [sigmaaldrich.com]
- 8. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Denbinobin | C16H12O5 | CID 10423984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Denbinobin induces apoptosis in human lung adenocarcinoma cells via Akt inactivation, Bad activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Nitrophenanthrene-9,10-dione (62896-78-0) for sale [vulcanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 9,10-Phenanthrenedione, 4-nitro-: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 9,10-Phenanthrenedione, 4-nitro-, a compound that, due to its nitro functional group and polycyclic aromatic structure, requires careful management as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling 9,10-Phenanthrenedione, 4-nitro- are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Spill Response Protocol
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Isolate the Area: Cordon off the affected area to prevent unauthorized entry.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off any potential ignition sources.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust. For a solution, absorb the spill with an inert material, such as vermiculite or sand, and then transfer the absorbent material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Notify your institution's Environmental Health and Safety (EHS) office of the spill and the cleanup actions taken.
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. 9,10-Phenanthrenedione, 4-nitro- should be treated as a hazardous waste. Due to the presence of the nitro group, it should be considered potentially reactive and should not be mixed with other waste streams without consulting a safety data sheet (SDS) or your institution's EHS department.
Key Segregation Practices:
-
Solid Waste: Collect solid 9,10-Phenanthrenedione, 4-nitro- waste in a dedicated, clearly labeled, and compatible container.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous solid waste.
-
Incompatible Wastes: Do not mix this compound with strong oxidizing agents, strong bases, or other reactive chemicals in the same waste container.[1] Always maintain separate waste streams for incompatible materials to prevent dangerous reactions.
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit for Solid Hazardous Waste | A maximum of 55 gallons of hazardous waste may be accumulated. For acutely toxic "P-listed" wastes, the limit is one kilogram of solid. | [2] |
| Container Rinsing for Highly Toxic Chemicals | For containers that held highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste. | [3] |
It is imperative to consult your institution's specific guidelines, as they may have lower accumulation limits.
Step-by-Step Disposal Procedure
The following workflow outlines the procedural steps for the proper disposal of 9,10-Phenanthrenedione, 4-nitro-.
Detailed Experimental Protocols
While specific neutralization protocols for 9,10-Phenanthrenedione, 4-nitro- are not provided in standard laboratory safety manuals, the general principle for the disposal of solid organic hazardous waste is to avoid in-lab treatment. The recommended and safest protocol is collection and disposal by a licensed hazardous waste management company.
Protocol for Collection of Solid Hazardous Waste:
-
Container Selection: Obtain a UN-approved hazardous waste container that is compatible with the chemical. For solid waste, a wide-mouth polyethylene or glass container is often suitable.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name ("9,10-Phenanthrenedione, 4-nitro-"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoopula. Minimize the generation of dust.
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Place the container in a designated Satellite Accumulation Area, away from incompatible materials.
-
Pickup Request: Once the container is full or approaching the accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 9,10-Phenanthrenedione, 4-nitro-, protecting both laboratory personnel and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitro-9,10-Phenanthrenedione
Essential Safety and Handling Protocols for Researchers
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-nitro-9,10-phenanthrenedione, a chemical requiring careful management in laboratory settings. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 4-nitro-9,10-phenanthrenedione, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles.[1][2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term protection against a range of chemicals.[3] Always inspect gloves for damage before use and remove them before leaving the laboratory.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[3] |
| Full-Body Suit | For large quantities or situations with a high risk of exposure, a chemical-resistant suit may be necessary.[6] | |
| Respiratory Protection | Fume Hood | All work with this compound, especially in powdered form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][7] |
| Respirator | If engineering controls like a fume hood are not sufficient, a respirator may be required. This necessitates annual medical evaluations and fit testing.[3] | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or other open-toed footwear are not permitted in the laboratory.[3][7] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling 4-nitro-9,10-phenanthrenedione is critical to prevent accidents and exposure. The following workflow outlines the key procedural steps.
Figure 1. A workflow diagram illustrating the key steps for safely handling and disposing of 4-Nitro-9,10-Phenanthrenedione.
Detailed Experimental Protocols
Weighing and Transferring the Compound:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.[5][7]
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a non-static weighing dish.
-
Carefully scoop the desired amount of 4-nitro-9,10-phenanthrenedione onto the dish. Avoid creating dust. If possible, purchase pre-weighed amounts to minimize handling.[8]
-
-
Transfer:
-
Gently transfer the weighed powder into the reaction vessel.
-
Use a funnel to prevent spillage.
-
If the compound is to be dissolved, add the solvent to the powder within the fume hood.[8]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-nitro-9,10-phenanthrenedione and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and excess compound, must be collected in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing 4-nitro-9,10-phenanthrenedione should be collected in a separate, labeled hazardous waste container. Never pour chemical waste down the sink.[5]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[5]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name ("4-nitro-9,10-phenanthrenedione waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₄H₈O₂ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Orange Solid Crystalline |
| Melting Point | 207 - 212 °C |
| Boiling Point | > 360 °C |
| Flash Point | 245 °C |
| Specific Gravity | 1.405 g/cm³ |
Data obtained from the Safety Data Sheet for 9,10-Phenanthrenequinone.[9]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-nitro-9,10-phenanthrenedione, fostering a secure and productive research environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. epa.gov [epa.gov]
- 5. cdc.gov [cdc.gov]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. une.edu [une.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
